Tetrahydro-2H-pyran-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxane-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBPTQNEOJFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627191 | |
| Record name | Oxane-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338453-21-7 | |
| Record name | Oxane-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxane-4-sulfonyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydro-2H-pyran-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-2H-pyran-4-sulfonyl chloride, a key building block in medicinal chemistry and drug development. The document details a plausible synthetic pathway, experimental protocols, and a summary of expected characterization data.
Introduction
This compound (CAS No. 338453-21-7) is a versatile bifunctional molecule incorporating a saturated tetrahydropyran ring and a reactive sulfonyl chloride group. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The sulfonyl chloride moiety serves as a key functional handle for the introduction of sulfonamide and sulfonate ester linkages, which are cornerstone functional groups in a wide array of therapeutic agents. This guide outlines a robust synthetic approach to this valuable intermediate and details its analytical characterization.
Synthesis
A viable and efficient method for the synthesis of this compound is the oxidative chlorination of the corresponding thiol, Tetrahydro-2H-pyran-4-thiol. This transformation can be achieved using various reagents, with sodium chlorite (NaClO2) in the presence of concentrated hydrochloric acid representing a safe, environmentally friendly, and high-yielding option.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides from thiols.[1]
Materials:
-
Tetrahydro-2H-pyran-4-thiol (CAS: 203246-71-3)
-
Sodium chlorite (NaClO2)
-
Concentrated hydrochloric acid (HCl)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-thiol (1.0 eq) in a mixture of acetonitrile and water (e.g., a 4:1 v/v ratio).
-
Cool the solution in an ice bath to 0-5 °C.
-
To the stirred solution, add concentrated hydrochloric acid.
-
Slowly add solid sodium chlorite (NaClO2) (approximately 2.0-2.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product may be further purified by flash column chromatography on silica gel if necessary.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis of the target compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring. The proton on the carbon bearing the sulfonyl chloride group (H-4) would be the most deshielded of the aliphatic protons due to the strong electron-withdrawing effect of the -SO2Cl group. The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) will also be deshielded.
13C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbons of the tetrahydropyran ring. The carbon directly attached to the sulfonyl chloride group (C-4) will be significantly downfield. The carbons adjacent to the oxygen (C-2 and C-6) will also appear at a lower field compared to the remaining ring carbons (C-3 and C-5).
Expected NMR Data Summary:
| Assignment | Expected 1H NMR Chemical Shift (ppm) | Expected 13C NMR Chemical Shift (ppm) |
| H-4 | ~3.5 - 4.0 | C-4: ~65 - 75 |
| H-2, H-6 | ~3.8 - 4.2 (axial), ~3.3 - 3.7 (equatorial) | C-2, C-6: ~60 - 70 |
| H-3, H-5 | ~1.8 - 2.2 | C-3, C-5: ~25 - 35 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. The most characteristic absorption bands will be due to the sulfonyl chloride group.
Expected IR Data Summary:
| Functional Group | Expected Absorption Band (cm-1) | Intensity |
| S=O (asymmetric stretch) | 1370 - 1390 | Strong |
| S=O (symmetric stretch) | 1170 - 1190 | Strong |
| C-O-C (stretch) | 1050 - 1150 | Strong |
| C-H (stretch) | 2850 - 2950 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Weight | 184.64 g/mol |
| Molecular Ion [M]+ (35Cl) | m/z 184 |
| Isotopic Ion [M+2]+ (37Cl) | m/z 186 |
| Key Fragment | m/z 85 (Loss of SO2Cl) |
Logical Flow for Spectroscopic Characterization:
Caption: Analytical workflow for structural elucidation.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined oxidative chlorination of the corresponding thiol offers a practical and efficient route to this valuable building block. The expected spectroscopic data serves as a reference for the successful identification and purity assessment of the final product, which is of significant interest to researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to Tetrahydro-2H-pyran-4-sulfonyl chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2H-pyran-4-sulfonyl chloride is a heterocyclic sulfonyl chloride of interest in synthetic organic chemistry, particularly in the construction of novel sulfonamide and sulfonate ester derivatives for potential applications in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, reactivity, and general synthetic considerations. The information presented is intended to serve as a technical guide for researchers utilizing this versatile reagent.
Chemical Properties
This compound is a low melting solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values and should be considered as estimates.
| Property | Value | Source(s) |
| CAS Number | 338453-21-7 | [2][3][4][5][6] |
| Molecular Formula | C5H9ClO3S | [1][3][5] |
| Molecular Weight | 184.64 g/mol | [1][3][5] |
| Melting Point | 36-40 °C | [1][2][7] |
| Boiling Point (Predicted) | 277.0 ± 29.0 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [8] |
| Purity | Typically ≥95% or ≥97% | [1] |
| Appearance | Brown to colorless low melting solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [6][9] |
| Solubility | Soluble in many organic solvents such as ethanol, acetone, and chloroform; limited solubility in water. | [10] |
Reactivity and Synthetic Applications
As a sulfonyl chloride, the reactivity of this compound is dominated by the electrophilic nature of the sulfur atom. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions at the sulfonyl center.
General Reactivity Profile
The primary reactions of this compound involve the attack of nucleophiles on the sulfonyl group. This reactivity is the foundation for the synthesis of a variety of sulfonyl derivatives.
Caption: General reaction scheme of this compound with nucleophiles.
Reaction with Alcohols to Form Sulfonate Esters
This compound reacts with alcohols in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding sulfonate esters.[11][12] The base is necessary to neutralize the hydrochloric acid byproduct.[12]
Experimental Protocol (General):
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, pyridine).
-
Add a base, such as pyridine or triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves washing with aqueous acid to remove the base, followed by extraction and purification by chromatography.
Caption: Workflow for the synthesis of sulfonate esters.
Reaction with Amines to Form Sulfonamides
The reaction of this compound with primary or secondary amines affords N-substituted sulfonamides.[11] This reaction, often referred to as sulfonylation, is a cornerstone in the synthesis of compounds with a wide range of biological activities.[13] A base is typically required to scavenge the generated HCl.[13]
Experimental Protocol (General):
-
Dissolve the primary or secondary amine in an anhydrous aprotic solvent like dichloromethane.
-
Add a base such as pyridine or triethylamine.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of this compound dropwise.
-
Stir the reaction at 0 °C for a period and then allow it to warm to room temperature, monitoring by TLC.[13]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.[13]
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated.[13]
-
Purification is typically achieved by column chromatography.
Caption: Logical flow for the synthesis of N-substituted sulfonamides.
Hydrolysis
In the presence of water, this compound will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[11] This reaction is generally undesirable when aiming for other sulfonyl derivatives and underscores the need for anhydrous reaction conditions.
Synthesis of this compound
A common method for the synthesis of sulfonyl chlorides involves the reaction of thiols or disulfides with an oxidizing agent and a chloride source. For instance, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed for the synthesis of various sulfonyl chlorides.[14]
Proposed Synthetic Workflow (Hypothetical):
Caption: A potential synthetic pathway to the target compound.
Stability and Handling
This compound is stable under recommended storage conditions, which are in an inert atmosphere at 2-8°C.[6][9] As with other sulfonyl chlorides, it is sensitive to moisture and will hydrolyze. Therefore, it should be handled in a dry environment, and reactions using this reagent should be conducted under anhydrous conditions. It is classified as a corrosive substance and causes severe skin burns and eye damage.[1] Contact with water can liberate toxic gas.[1] Appropriate personal protective equipment should be worn when handling this compound.
Conclusion
This compound is a valuable reagent for the introduction of the tetrahydropyran-4-sulfonyl moiety into organic molecules. Its reactivity is characteristic of sulfonyl chlorides, readily undergoing nucleophilic substitution with alcohols and amines to form sulfonate esters and sulfonamides, respectively. While specific experimental protocols for its synthesis and reactions are not extensively documented in publicly available literature, general procedures for sulfonyl chlorides can be effectively adapted. Careful handling under anhydrous conditions is crucial to prevent hydrolysis and ensure successful synthetic outcomes. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Tetrahydropyran-4-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 338453-21-7 Tetrahydropyran-4-sulfonyl chloride AKSci X7993 [aksci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Tetrahydropyran-4-SulfonylChloride | 338453-21-7 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 338453-21-7|this compound|BLD Pharm [bldpharm.com]
- 7. aksci.com [aksci.com]
- 8. Tetrahydropyran-4-SulfonylChloride CAS#: 338453-21-7 [m.chemicalbook.com]
- 9. achmem.com [achmem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Tetrahydro-2H-pyran-4-sulfonyl chloride (CAS: 338453-21-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-4-sulfonyl chloride, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a saturated six-membered ring containing an oxygen atom (tetrahydropyran) substituted with a sulfonyl chloride group at the 4-position. This bifunctional nature makes it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 338453-21-7 | |
| Molecular Formula | C₅H₉ClO₃S | |
| Molecular Weight | 184.64 g/mol | |
| IUPAC Name | oxane-4-sulfonyl chloride | |
| Synonyms | Tetrahydropyran-4-sulfonyl chloride, Tetrahydro-pyran-4-sulfonyl chloride | |
| Appearance | Colorless to pale brown low melting solid | [1] |
| Melting Point | 36.0°C to 40.0°C | [2] |
| Boiling Point (Predicted) | 277.0 ± 29.0 °C at 760 mmHg | [1][3] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in many organic solvents; limited solubility in water. Reacts violently with water. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidative chlorination of the corresponding thiol, Tetrahydro-2H-pyran-4-thiol. Several methods exist for the oxidation of thiols to sulfonyl chlorides.[3][4] A common and effective method involves the use of an N-halosuccinimide in the presence of an acid.[5]
Proposed Experimental Protocol: Synthesis via Oxidative Chlorination
This protocol is a plausible method based on established procedures for the synthesis of sulfonyl chlorides from thiols.[1][5]
dot
Caption: Plausible synthesis workflow for this compound.
Materials:
-
Tetrahydro-2H-pyran-4-thiol
-
N-Chlorosuccinimide (NCS)
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Acetonitrile
-
Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-thiol (1.0 eq) in a mixture of acetonitrile and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) (approx. 3.0 eq) in portions, maintaining the temperature below 10 °C.
-
Add dilute hydrochloric acid to the reaction mixture.
-
Stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its ability to readily form sulfonamides through reaction with primary or secondary amines.[6] The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, thereby interacting with biological targets.
The tetrahydropyran (THP) moiety itself is a prevalent structural motif in many approved drugs.[7] Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility and metabolic stability when compared to its carbocyclic analogues.[8] The THP ring can also provide a rigid scaffold for the precise spatial orientation of other functional groups.
Sulfonamide Formation
The reaction of this compound with an amine is a nucleophilic acyl substitution at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[9]
Proposed Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary amine, using benzylamine as an example.[9][10]
dot
Caption: General workflow for sulfonamide synthesis.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (e.g., benzylamine, 1.0-1.2 eq) and the base (e.g., pyridine, 1.5-2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, and wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[11][12]
Safety and Handling
This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
|
| Danger | Causes severe skin burns and eye damage.[2] Reacts violently with water, liberating toxic gas. | Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Store in a dry, well-ventilated place. Keep container tightly closed. |
Note: This is a summary of key hazards. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Incompatible Materials: Water, strong oxidizing agents, strong bases, and amines.[2]
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its ability to introduce the sulfonamide functional group in conjunction with the favorable pharmacokinetic properties imparted by the tetrahydropyran ring makes it an attractive reagent for the synthesis of novel therapeutic agents. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their synthetic endeavors.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 6. cbijournal.com [cbijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. studylib.net [studylib.net]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
An In-depth Technical Analysis of Tetrahydro-2H-pyran-4-sulfonyl chloride
This guide provides detailed information on the physicochemical properties of Tetrahydro-2H-pyran-4-sulfonyl chloride, a key reagent in synthetic organic chemistry. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations in reaction planning and for the characterization of resulting compounds.
| Property | Value |
| Molecular Formula | C5H9ClO3S[1][2] |
| Molecular Weight | 184.64 g/mol [1][2][3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are typically proprietary to chemical suppliers. However, a general synthetic approach involves the sulfochlorination of tetrahydropyran-4-ol. This process commonly utilizes a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in the presence of a base to neutralize the acidic byproducts. The reaction is carefully monitored for temperature and reaction time to ensure optimal yield and purity. Purification is generally achieved through distillation under reduced pressure or column chromatography.
It is imperative for researchers to consult peer-reviewed literature and established safety protocols before attempting any synthesis.
Structural Information
The molecular structure of this compound consists of a saturated six-membered heterocyclic ether (the tetrahydropyran ring) to which a sulfonyl chloride functional group is attached at the 4-position. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.
Caption: Logical composition of the target molecule.
References
Spectroscopic and Synthetic Profile of Tetrahydro-2H-pyran-4-sulfonyl chloride: A Technical Guide
For Immediate Release
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Tetrahydro-2H-pyran-4-sulfonyl chloride. These predictions are based on the known chemical shifts and absorption frequencies of analogous molecular fragments.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration/Assignment |
| ¹H | ~4.1 - 4.3 | m | 1H, CH-SO₂Cl |
| ¹H | ~3.9 - 4.1 | m | 2H, -O-CH₂- (axial) |
| ¹H | ~3.4 - 3.6 | m | 2H, -O-CH₂- (equatorial) |
| ¹H | ~2.2 - 2.4 | m | 2H, -CH₂- (axial) |
| ¹H | ~1.9 - 2.1 | m | 2H, -CH₂- (equatorial) |
| ¹³C | ~70 - 75 | CH-SO₂Cl | |
| ¹³C | ~65 - 70 | -O-CH₂- | |
| ¹³C | ~30 - 35 | -CH₂- |
Table 2: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |
| 2950 - 2850 | C-H stretch | Strong |
| 1370 - 1350 | S=O asymmetric stretch | Strong |
| 1180 - 1160 | S=O symmetric stretch | Strong |
| 1100 - 1050 | C-O-C stretch | Strong |
| 600 - 500 | S-Cl stretch | Medium |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ for this compound (C₅H₉ClO₃S) would be expected at an m/z corresponding to its molecular weight (approximately 184.0 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak) would also be anticipated.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for sulfonyl chlorides, adapted from standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained by placing a thin film of the neat compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize a suitable ionization technique. Electron ionization (EI) or a softer ionization method like electrospray ionization (ESI) or chemical ionization (CI) can be employed.
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and significant fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Stability and Storage of Tetrahydro-2H-pyran-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Tetrahydro-2H-pyran-4-sulfonyl chloride. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in the synthesis of novel pharmaceutical compounds where purity and reactivity are paramount. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed experimental protocols for its assessment.
Core Stability Profile
This compound is a reactive compound, with its stability primarily influenced by moisture, temperature, and light. While generally stable under recommended storage conditions, its sulfonyl chloride moiety is susceptible to nucleophilic attack, leading to degradation.
Storage Recommendations: Supplier information suggests that this compound should be stored at ambient temperatures[1]. Safety data sheets further specify that the compound is stable under recommended storage conditions but advise avoiding moisture, water, strong oxidizing agents, high temperatures, and direct sunlight[2]. For long-term storage, it is prudent to store the compound in a cool, dry, and dark environment in a tightly sealed container to prevent degradation.
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 338453-21-7 | Chemspace |
| Molecular Formula | C5H9ClO3S | Chemspace |
| Molecular Weight | 184.64 g/mol | Chemspace |
| Physical State | Solid | [1] |
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is generally irreversible and can be accelerated by elevated temperatures and the presence of bases.
Other potential degradation pathways include reactions with other nucleophiles such as alcohols and amines, and decomposition at elevated temperatures. The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides[3].
Quantitative Stability Data
| Compound | Condition | Rate Constant | Reference |
| Benzenesulfonyl chloride | Water, 25°C | 3.1 x 10⁻³ s⁻¹ | J. Chem. Soc., Perkin Trans. 2, 1972, 57-61 |
| Methanesulfonyl chloride | Water, 25°C | 1.1 x 10⁻³ s⁻¹ | J. Chem. Soc., Perkin Trans. 2, 1972, 57-61 |
| p-Toluenesulfonyl chloride | Water, 25°C | 2.0 x 10⁻³ s⁻¹ | J. Chem. Soc., Perkin Trans. 2, 1972, 57-61 |
Note: This table presents data for analogous compounds to provide a general understanding of sulfonyl chloride reactivity. The actual stability of this compound may vary.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions.
Hydrolytic Stability
Objective: To determine the rate of hydrolysis under acidic, neutral, and basic conditions.
Methodology:
-
Prepare solutions of this compound in appropriate buffered aqueous solutions (e.g., pH 4, 7, and 9) or in a mixture of an organic solvent (like acetonitrile or dioxane) and water to ensure solubility.
-
Maintain the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C).
-
At specified time intervals, withdraw aliquots and immediately quench the reaction (e.g., by dilution with a cold, aprotic solvent).
-
Analyze the samples for the remaining amount of this compound and the formation of the corresponding sulfonic acid using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the rate of degradation at each condition.
Thermal Stability
Objective: To evaluate the stability of the solid compound at elevated temperatures.
Methodology:
-
Place a known quantity of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points, remove samples and allow them to cool to room temperature.
-
Dissolve the samples in a suitable solvent and analyze for purity and the presence of degradation products using an appropriate analytical method.
Photostability
Objective: To assess the impact of light exposure on the stability of the compound.
Methodology:
-
Expose solid samples or solutions of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep control samples in the dark at the same temperature.
-
At the end of the exposure period, analyze both the exposed and control samples for any changes in purity and the formation of photodegradation products.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the stability of this compound and quantifying its degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., formic or phosphoric acid, for better peak shape) is a common starting point.
Gas Chromatography (GC): GC can also be used, particularly for assessing the purity of the starting material. However, the thermal lability of sulfonyl chlorides may require derivatization to more stable compounds (e.g., sulfonamides) prior to analysis to avoid on-column degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for identifying the structure of degradation products and for monitoring the progress of degradation reactions in real-time.
Conclusion
This compound is a valuable reagent that requires careful handling and storage to maintain its integrity. The primary route of degradation is hydrolysis, and therefore, protection from moisture is paramount. Storage in a cool, dry, and dark environment in a tightly sealed container is recommended. For critical applications in drug development and research, it is advisable to perform stability studies under intended use and storage conditions to ensure the quality and reliability of this important synthetic building block.
References
The Versatile Building Block: A Technical Guide to Tetrahydro-2H-pyran-4-sulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-2H-pyran-4-sulfonyl chloride has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique structural motif, combining a saturated heterocyclic pyran ring with a reactive sulfonyl chloride functional group, offers medicinal chemists a powerful tool for introducing the tetrahydropyran moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the construction of biologically active molecules. Detailed experimental protocols and data are presented to facilitate its practical application in the laboratory.
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The introduction of a sulfonyl chloride group at the 4-position of the THP ring provides a highly reactive handle for nucleophilic substitution reactions, enabling the facile formation of sulfonamides, sulfonates, and other sulfur-containing linkages. These functional groups are themselves critical pharmacophores found in a multitude of approved drugs. Consequently, this compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, including but not limited to the development of selective enzyme inhibitors and receptor modulators.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₃S | [1][2] |
| Molecular Weight | 184.64 g/mol | [1][2] |
| CAS Number | 338453-21-7 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 36.0 °C to 40.0 °C | |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere | [2] |
Synthesis of this compound
The most common and practical laboratory-scale synthesis of this compound involves the oxidative chlorination of the corresponding thiol, Tetrahydro-2H-pyran-4-thiol.
Synthesis of Tetrahydro-2H-pyran-4-thiol (Starting Material)
Tetrahydro-2H-pyran-4-thiol can be prepared from 4-hydroxytetrahydropyran via a two-step process involving conversion to a tosylate followed by displacement with a thiolating agent.
Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-4-thiol
-
Step 1: Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate To a stirred solution of 4-hydroxytetrahydropyran (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
-
Step 2: Synthesis of Tetrahydro-2H-pyran-4-thiol To a solution of the crude tosylate from Step 1 in anhydrous N,N-dimethylformamide (DMF) is added sodium hydrosulfide (NaSH) (2.0 eq). The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to afford Tetrahydro-2H-pyran-4-thiol.
Oxidative Chlorination to this compound
Experimental Protocol: Synthesis of this compound
To a stirred solution of Tetrahydro-2H-pyran-4-thiol (1.0 eq) in a mixture of acetonitrile and water (4:1) at 0 °C is added N-chlorosuccinimide (NCS) (3.0 eq) portionwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 1-2 hours. After the reaction is complete (monitored by TLC), the mixture is diluted with cold water and extracted with ethyl acetate. The combined organic layers are washed with cold brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure at a temperature not exceeding 30 °C to avoid decomposition. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid.
References
The Enduring Significance of the Tetrahydropyran Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a cornerstone structural motif in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its value in drug design and development.[1][3][4] This guide provides a comprehensive overview of the multifaceted roles of the THP motif, from its influence on critical drug-like properties to its synthesis and application in marketed therapeutics.
The Strategic Role of the Tetrahydropyran Motif in Drug Design
The THP moiety is far more than a simple cyclic ether; it is a versatile tool that medicinal chemists employ to fine-tune the properties of drug candidates.[5] Its rigid structure, compared to a linear ether, results in a lower conformational entropy, which can be advantageous for binding to a biological target. The oxygen atom within the ring is not merely a structural feature but also a functional one, capable of acting as a hydrogen bond acceptor, potentially creating an additional point of contact with a target protein and enhancing binding affinity.
One of the most powerful applications of the THP ring is as a bioisostere for other cyclic structures, such as cyclohexane or piperidine. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6] Replacing a carbocycle like cyclohexane with a THP ring introduces a polar oxygen atom, which can lead to significant improvements in a compound's physicochemical profile.
The strategic incorporation of a THP motif can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.
References
- 1. Page loading... [guidechem.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom.[1] Their significance in organic chemistry, medicinal chemistry, and materials science stems from their high reactivity, which allows for the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules.[2][3] The sulfonamide functional group, in particular, is a cornerstone of numerous pharmaceuticals, including antibiotics and antihypertensives.[2][4] This guide provides a comprehensive overview of the core physicochemical properties of sulfonyl chlorides, detailed experimental protocols, and visualizations of key reaction mechanisms to aid researchers in their effective utilization.
Core Physicochemical Properties
Structure and Bonding
Sulfonyl chlorides feature a tetrahedral sulfur center bonded to two oxygen atoms, an organic radical (R), and a chlorine atom.[1] For instance, in methanesulfonyl chloride, the S=O, S-C, and S-Cl bond distances are approximately 142.4 pm, 176.3 pm, and 204.6 pm, respectively.[1] The potent electron-withdrawing nature of the sulfonyl group renders the sulfur atom highly electrophilic and makes the chloride ion an excellent leaving group, which is the basis for their high reactivity.[2][5]
Reactivity
The primary reactivity of sulfonyl chlorides involves nucleophilic substitution at the sulfur atom.[2] They react readily with a wide array of nucleophiles:
-
Hydrolysis: Reaction with water yields the corresponding sulfonic acid and hydrochloric acid.[1] This moisture sensitivity necessitates careful handling and storage in dry conditions.[6][7]
-
Alcohols: Reaction with alcohols in the presence of a non-nucleophilic base (like pyridine) produces sulfonate esters.[1][8]
-
Amines: Reaction with primary or secondary amines forms sulfonamides, a fundamental transformation in the synthesis of sulfa drugs.[8][9]
-
Friedel-Crafts Reaction: Arylsulfonyl chlorides can react with arenes to form sulfones.[1]
The reactivity is influenced by the electronic nature of the 'R' group. Electron-withdrawing groups on an aromatic ring increase the electrophilicity of the sulfur atom, enhancing its reaction rate with nucleophiles.[5]
Stability and Handling
The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[1] Sulfonyl chlorides are generally stable under anhydrous conditions but are sensitive to moisture and can decompose upon heating.[6][7][10] For example, sulfuryl chloride (SO₂Cl₂) decomposes to sulfur dioxide and chlorine when heated above 100 °C, giving older samples a yellowish hue.[10] Heteroaromatic sulfonyl chlorides can exhibit complex decomposition pathways, including SO₂ extrusion or hydrolysis.[11]
Handling Precautions: Sulfonyl chlorides are corrosive, toxic, and often act as lachrymators (tear-producing agents).[9][12][13] They can cause severe skin and eye burns upon contact.[12][14] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[15][16]
Solubility
The solubility of sulfonyl chlorides is highly dependent on the nature of the organic residue (R).
-
Apolar Solvents: Most sulfonyl chlorides are soluble in common organic solvents like acetone, chloroform, ether, and benzene.[6][17][18][19]
-
Polar Solvents: They are generally insoluble or only sparingly soluble in water, with which they react.[18][19][20] For example, dansyl chloride is insoluble in water but soluble in acetone and acetonitrile.[17][21]
Quantitative Data Presentation
The properties of several common sulfonyl chlorides, widely used in research and industry, are summarized below.[1]
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methanesulfonyl Chloride | MsCl | 124-63-0 | CH₃SO₂Cl | 114.55 | -32 to -33[9][22] | 161[9][22] |
| p-Toluenesulfonyl Chloride | TsCl / TosCl | 98-59-9 | C₇H₇ClO₂S | 190.65 | 65-69[6][18] | 134 (at 10 mmHg)[6][18] |
| Benzenesulfonyl Chloride | BsCl | 98-09-9 | C₆H₅SO₂Cl | 176.62 | -43[19] | 251[19] |
| Dansyl Chloride | DnsCl | 605-65-2 | C₁₂H₁₂ClNO₂S | 269.75 | 72-74[17] | 371.3 (Predicted)[17] |
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of sulfonyl chlorides.
-
Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands for the S=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon adjacent to the sulfonyl chloride group are deshielded due to the group's strong electron-withdrawing effect, appearing at a downfield chemical shift (e.g., ~3.68 ppm for the α-CH₂ in butane-1-sulfonyl chloride).[23]
-
¹³C NMR: The carbon atom attached to the sulfonyl group is also shifted downfield.
-
-
Mass Spectrometry (MS): The mass spectrum often shows a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl), with an A+2 peak for fragments containing chlorine.[23] For example, the sulfonyl chloride group can give a characteristic ion peak at m/z 99 (for SO₂Cl) with an A+2 peak at m/z 101.[23]
Key Reactions and Mechanisms
The reaction of a sulfonyl chloride with a nucleophile, such as an amine to form a sulfonamide, is a cornerstone of its utility.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, followed by the elimination of the chloride leaving group. The presence of a base is often required to neutralize the HCl byproduct.[8]
Caption: Generalized mechanism for sulfonamide formation.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol outlines the typical steps for reacting a sulfonyl chloride with an amine.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or pyridine, 1.5 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.
-
Experimental Workflow Diagram
Caption: Workflow for a typical sulfonamide synthesis.
Conclusion
Sulfonyl chlorides are powerful and versatile electrophilic reagents essential for the synthesis of a wide range of sulfur-containing compounds. Their high reactivity necessitates careful handling, but also enables efficient formation of sulfonamides and sulfonate esters, which are prevalent in pharmaceuticals and advanced materials. A thorough understanding of their physicochemical properties, reactivity profiles, and appropriate experimental techniques is crucial for any researcher aiming to leverage their synthetic potential.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. nbinno.com [nbinno.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Tosyl chloride | 98-59-9 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
- 17. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. Tosyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. cameo.mfa.org [cameo.mfa.org]
- 22. Page loading... [guidechem.com]
- 23. acdlabs.com [acdlabs.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Synthesis of Sulfonamides from Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical principles and practical methodologies for the synthesis of sulfonamides from sulfonyl chlorides. Sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely employed method for constructing the vital sulfonamide bond.[2][3]
Core Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-type mechanism. The fundamental process involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct.[1]
The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the protonated base.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Sulfonamides Utilizing Tetrahydro-2H-pyran-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The tetrahydropyran (THP) moiety is also a privileged scaffold in drug discovery, known for its favorable physicochemical properties and its presence in numerous natural products and approved pharmaceuticals. The combination of these two pharmacophores through the use of Tetrahydro-2H-pyran-4-sulfonyl chloride offers a promising avenue for the synthesis of novel drug candidates with potentially enhanced efficacy and unique pharmacological profiles.
These application notes provide a detailed overview of the synthesis of N-substituted Tetrahydro-2H-pyran-4-sulfonamides. Included are reaction principles, detailed experimental protocols, and potential applications in medicinal chemistry.
Reaction Principles and Mechanism
The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-Tetrahydro-2H-pyran-4-sulfonamides
This protocol describes a general method for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-Tetrahydro-2H-pyran-4-sulfonamide.
Protocol 2: Synthesis of this compound
A plausible synthetic route to the starting material, this compound, can be envisioned starting from the commercially available Tetrahydro-4H-pyran-4-one.
Step 1: Reduction to Tetrahydro-2H-pyran-4-ol
-
Dissolve Tetrahydro-4H-pyran-4-one in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise and stir for 2 hours.
-
Quench the reaction with acetone and then add 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield Tetrahydro-2H-pyran-4-ol.
Step 2: Conversion to a Thiol
This step can be achieved via a Mitsunobu reaction with thioacetic acid followed by hydrolysis.
Step 3: Oxidative Chlorination to the Sulfonyl Chloride
-
Dissolve the corresponding thiol in a suitable solvent like dichloromethane.
-
In the presence of aqueous HCl, bubble chlorine gas through the solution at low temperature.
-
After the reaction is complete, purge the excess chlorine with nitrogen, and work up the reaction to isolate the this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various N-substituted Tetrahydro-2H-pyran-4-sulfonamides following Protocol 1. This data is for illustrative purposes to demonstrate the potential scope of the reaction.
| Entry | Amine Substrate | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-Tetrahydro-2H-pyran-4-sulfonamide | 85 | >98 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-Tetrahydro-2H-pyran-4-sulfonamide | 82 | >99 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-Tetrahydro-2H-pyran-4-sulfonamide | 88 | >98 |
| 4 | 2-Chloroaniline | N-(2-chlorophenyl)-Tetrahydro-2H-pyran-4-sulfonamide | 75 | >97 |
| 5 | Benzylamine | N-benzyl-Tetrahydro-2H-pyran-4-sulfonamide | 90 | >99 |
| 6 | Morpholine | 4-(Tetrahydro-2H-pyran-4-sulfonyl)morpholine | 92 | >99 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted Tetrahydro-2H-pyran-4-sulfonamides.
Caption: Synthetic workflow for N-substituted sulfonamides.
Reaction Mechanism
The diagram below outlines the nucleophilic substitution mechanism for the formation of the sulfonamide bond.
Caption: Mechanism of sulfonamide formation.
Hypothetical Signaling Pathway Inhibition
Sulfonamides are known to inhibit various enzymes. The following diagram illustrates a hypothetical scenario where a Tetrahydro-2H-pyran-4-sulfonamide derivative inhibits a kinase involved in a cancer signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable reagent for the synthesis of novel sulfonamides. The straightforward reaction protocol and the potential for diverse substitution patterns make it an attractive tool for medicinal chemists. The resulting Tetrahydro-2H-pyran-4-sulfonamide derivatives are promising candidates for further investigation as therapeutic agents in various disease areas. The provided protocols offer a solid foundation for the exploration of this exciting class of compounds.
Application Notes and Protocols: Reaction of Tetrahydro-2H-pyran-4-sulfonyl chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Tetrahydro-2H-pyran-4-sulfonyl chloride with primary and secondary amines is a key transformation for the synthesis of N-substituted tetrahydro-2H-pyran-4-sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous bioactive molecules, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The combination of the THP ring and the sulfonamide group offers a versatile platform for the development of novel drug candidates targeting various signaling pathways.
Recent research has highlighted the potential of tetrahydro-2H-pyran-4-sulfonamide derivatives as modulators of key biological targets. These include inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction for the treatment of acute leukemias, agonists of the APJ receptor with potential applications in cardiovascular diseases, and inhibitors of PI3K-γ and CDK2, which are critical targets in oncology and inflammatory diseases.
These application notes provide detailed protocols for the synthesis of N-substituted tetrahydro-2H-pyran-4-sulfonamides, a summary of reaction conditions with various amines, and an overview of the relevant signaling pathways, offering a valuable resource for researchers in the field of drug development.
Data Presentation: Reaction of this compound with Amines
The following tables summarize representative reaction conditions for the synthesis of N-substituted tetrahydro-2H-pyran-4-sulfonamides from this compound and various primary and secondary amines.
Table 1: Reaction with Primary Amines
| Amine | Base | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted 4-aminobenzamide | Pyridine | Dichloromethane (DCM) | 0 to RT | 16 h | Not explicitly stated | Patent Data |
| Substituted aniline | Hünig's base | Tetrahydrofuran (THF) | Room Temperature | Overnight | Not explicitly stated | Patent Data |
| Ammonium hydroxide | Aqueous NH₄OH | Acetone | Room Temperature | Overnight | Not explicitly stated (150 mg product) | Patent Data |
| Substituted aminopyrazole | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 h | 13.70 | Patent Data |
Table 2: Reaction with Secondary Amines
| Amine | Base | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine derivative | Hünig's base | Tetrahydrofuran (THF) | Room Temperature | Overnight | Not explicitly stated | Patent Data |
| Substituted piperazine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1 h | Not explicitly stated | Patent Data |
| Morpholine | Pyridine | Dichloromethane (DCM) | 0 to RT | 12 h | Not explicitly stated | Patent Data |
Reaction Principles and Mechanism
The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the amine. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and, in the case of primary amines, a proton from the nitrogen, yields the stable sulfonamide product. The presence of a non-nucleophilic base is crucial to neutralize the in situ generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, often leading to faster reaction rates.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with a Primary Amine
This protocol is a representative example for the synthesis of N-aryl-tetrahydro-2H-pyran-4-sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., substituted aniline) (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM.
-
Add the base (TEA or pyridine, 1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Protocol 2: General Procedure for the Reaction with a Secondary Amine
This protocol is a representative example for the synthesis of N,N-disubstituted-tetrahydro-2H-pyran-4-sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine derivative) (1.0 - 1.2 eq)
-
Hünig's base (N,N-Diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous THF.
-
Add Hünig's base (1.5 - 2.0 eq) to the solution.
-
Add this compound (1.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to yield the desired sulfonamide.
Application in Drug Discovery: Targeting Key Signaling Pathways
Tetrahydro-2H-pyran-4-sulfonamide derivatives have emerged as promising scaffolds for the development of modulators of several key signaling pathways implicated in cancer, cardiovascular diseases, and inflammatory conditions.
-
Menin-MLL Interaction: The interaction between menin and MLL fusion proteins is a critical driver in certain types of acute leukemia. Small molecule inhibitors that disrupt this protein-protein interaction can reverse the oncogenic activity of MLL fusions.[2] Tetrahydro-2H-pyran-4-sulfonamides have been incorporated into compounds designed to target this interaction.
-
APJ Receptor Agonism: The APJ receptor and its endogenous ligand, apelin, play a crucial role in cardiovascular homeostasis. Agonists of the APJ receptor have therapeutic potential for conditions such as heart failure and pulmonary hypertension.[3] The tetrahydro-2H-pyran-4-sulfonamide core has been utilized in the development of novel APJ receptor agonists.
-
PI3K-γ Inhibition: Phosphoinositide 3-kinase gamma (PI3K-γ) is a key enzyme in the signaling pathways of immune cells. Its inhibition is a promising strategy for the treatment of various inflammatory diseases and cancers by modulating the tumor microenvironment.
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a central regulator of the cell cycle, and its aberrant activity is frequently observed in cancer. Inhibitors of CDK2 can halt the proliferation of cancer cells and are actively being pursued as anticancer therapeutics.[4]
References
Applications of Tetrahydro-2H-pyran-4-sulfonyl chloride in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-4-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-containing compounds. The tetrahydropyran (THP) moiety is a prevalent scaffold in drug discovery, often introduced to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, thereby improving the overall pharmacokinetic profile of a drug candidate. The sulfonyl chloride functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a key pharmacophore in a wide array of therapeutic agents. This document provides an overview of the applications of this compound in the discovery of novel therapeutics, complete with detailed experimental protocols and data for selected examples.
Application Notes
The primary application of this compound in drug discovery is as a versatile reagent for the introduction of the tetrahydropyran-4-sulfonamide moiety into drug candidates. This structural motif has been incorporated into inhibitors of several important drug targets, including:
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. Inhibitors of CDK2 are being investigated as potential anti-cancer agents.
-
Phosphoinositide 3-Kinase Gamma (PI3Kγ): PI3Kγ is involved in inflammatory and immune responses. Selective inhibitors of PI3Kγ are being developed for the treatment of inflammatory diseases and cancer.
-
Histone Deacetylase 6 (HDAC6): HDAC6 is a cytoplasmic enzyme involved in various cellular processes, including protein degradation and cell motility. HDAC6 inhibitors are being explored for the treatment of cancer and neurodegenerative diseases.
-
Menin-MLL Interaction: The interaction between menin and the MLL protein is crucial for the development of certain types of leukemia. Small molecule inhibitors of this interaction represent a promising therapeutic strategy.
The incorporation of the tetrahydropyran-4-sulfonamide group can contribute to the overall binding affinity and selectivity of the drug candidate for its target protein, while the THP ring can optimize its drug-like properties.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized using this compound.
Table 1: CDK2 Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Patent Reference |
| Example 4 | CDK2/Cyclin E1 | 10-100 | US11384083B2 |
Table 2: PI3Kγ Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Patent Reference |
| Example 471 | PI3Kγ | < 10 | WO2017223414A1 |
Table 3: HDAC6 Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Patent Reference |
| Example 1-8 | HDAC6 | 1-10 | CA2993929C |
Table 4: Menin-MLL Interaction Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Patent Reference |
| Example 116 | Menin-MLL | < 50 | WO2022241265A1 |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of compounds incorporating the tetrahydropyran-4-sulfonamide moiety.
Protocol 1: General Synthesis of Tetrahydropyran-4-sulfonamides
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM or DMF at 0 °C under a nitrogen atmosphere, add TEA or DIPEA (1.5-2.0 eq).
-
Slowly add a solution of this compound (1.1-1.2 eq) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Caption: General workflow for the synthesis of tetrahydropyran-4-sulfonamides.
Protocol 2: CDK2/Cyclin E1 Kinase Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against CDK2/Cyclin E1.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Peptide substrate (e.g., a derivative of histone H1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK2/Cyclin E1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by inhibitors synthesized using this compound.
Caption: Simplified CDK2 signaling pathway and the point of inhibition.
Caption: Simplified PI3Kγ signaling pathway and the point of inhibition.
Caption: Role of HDAC6 in tubulin deacetylation and its inhibition.
Caption: Inhibition of the Menin-MLL interaction in leukemia.
Application Notes and Protocols for Sulfonylation Reactions with Tetrahydro-2H-pyran-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for sulfonylation reactions utilizing Tetrahydro-2H-pyran-4-sulfonyl chloride. This versatile reagent is employed in the synthesis of sulfonamides and sulfonate esters, which are important moieties in medicinal chemistry. The following sections outline typical experimental procedures, reaction conditions, and purification methods.
Introduction
This compound is a valuable building block for introducing the tetrahydropyran-4-sulfonyl group into molecules. This functional group can modulate the physicochemical properties of a compound, such as solubility and metabolic stability, making it a desirable feature in drug design. The primary application of this reagent is in the sulfonylation of amines and alcohols to furnish the corresponding sulfonamides and sulfonate esters, respectively.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonamide or sulfonate ester. A base is typically added to neutralize the HCl generated during the reaction.
Diagram of the General Sulfonylation Reaction
Caption: General sulfonylation reaction scheme.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide
This protocol describes the reaction of this compound with aqueous ammonia to yield the primary sulfonamide.
Materials:
-
This compound
-
Aqueous Ammonium Hydroxide (NH4OH, 34% wt.)
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Silica Gel
Procedure:
-
To a solution of this compound (300 mg, 1.6 mmol) in acetone (5 mL), add aqueous NH4OH (34% wt., 10 mL, 140 mmol).[1][2]
-
Concentrate the reaction mixture to dryness under reduced pressure.[1][2]
-
Purify the residue by silica gel column chromatography using a mixture of DCM and EtOAc (2:1) as the eluent to afford tetrahydro-2H-pyran-4-sulfonamide.[1][2]
Diagram of the Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of tetrahydro-2H-pyran-4-sulfonamide.
Protocol 2: General Procedure for the Sulfonylation of Amines
This protocol provides a general method for the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base.
Materials:
-
Amine substrate
-
This compound
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
0.1N Hydrochloric Acid (HCl)
-
Silica Gel
Procedure:
-
Dissolve the amine substrate in DCM.
-
Add the base (e.g., pyridine, 6.0 equivalents).
-
Add this compound (e.g., 3.382 mmol) to the reaction mixture.[3][4][5]
-
Stir the reaction mixture at room temperature for 6-16 hours.[3][4][5][6] In some cases, an additional equivalent of the sulfonyl chloride may be added after 16 hours to drive the reaction to completion.[6]
-
Upon completion, add aqueous 0.1N HCl solution to the reaction mixture.[3][4][5]
-
The biphasic mixture can be passed through a plastic frit to remove solid residues and the aqueous layer.[3][5]
-
Collect the organic layer and concentrate it in vacuo.[3][4][5]
Diagram of the General Amine Sulfonylation Workflow
Caption: General workflow for amine sulfonylation.
Data Presentation
The following table summarizes various reported sulfonylation reactions using this compound with different amine nucleophiles. Due to the nature of the source material (primarily patents), yields are not always reported or may be presented qualitatively.
| Nucleophile | Base | Solvent | Temperature | Time | Yield | Reference |
| Aqueous NH4OH | - | Acetone/Water | Room Temp. | Overnight | - | [1][2] |
| Amine Substrate | Pyridine | Dichloromethane | Room Temp. | 6 hours | - | [3][4][5] |
| Amine Substrate | - | - | - | 16 hours | 13.70% | [6] |
Note: The table highlights the variability in reaction conditions reported in the literature. Researchers should optimize these conditions for their specific substrates.
Safety Information
This compound is a reactive chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be moisture-sensitive and should be stored in a dry environment. It is incompatible with strong oxidizing agents, bases, and alcohols.[7]
Applications in Drug Development
The sulfonamide linkage is a key feature in a wide array of pharmaceuticals. The use of this compound allows for the incorporation of a bulky, saturated heterocyclic ring, which can influence the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Examples of its use can be found in the synthesis of inhibitors for various biological targets, including histone deacetylase 6 (HDAC6) and PI3Kγ.[3][4][5][8]
References
- 1. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 2. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 3. CA2993929A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 4. CA2993929C - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 5. WO2017018803A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 6. WO2022241265A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]
Application Notes: Tetrahydro-2H-pyran-4-sulfonyl Chloride as a Versatile Reagent for Sulfonamide Synthesis in Drug Discovery
Introduction
Tetrahydro-2H-pyran-4-sulfonyl chloride is a pivotal reagent for the introduction of the tetrahydropyran (THP) moiety into a wide array of molecular scaffolds. The THP ring is a prevalent structural motif in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of sulfonamides, a key functional group in numerous therapeutic agents.
Applications in Drug Discovery
The tetrahydropyran sulfonyl moiety has been successfully incorporated into a variety of drug candidates, demonstrating its importance in the development of novel therapeutics. Key applications include its use in the synthesis of:
-
APJ Receptor Modulators: Compounds incorporating the tetrahydro-2H-pyran-4-sulfonamide core have been investigated for their activity at the APJ receptor, which is implicated in cardiovascular diseases and metabolic disorders.[1][2]
-
Histone Deacetylase 6 (HDAC6) Inhibitors: The reagent is utilized in the synthesis of 1,3,4-oxadiazole sulfonamide derivatives that exhibit inhibitory activity against HDAC6, a target for cancer and inflammatory diseases.[3][4]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Substituted spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-ones containing the tetrahydropyran sulfonyl group have been developed as inhibitors of CDK2, a key regulator of the cell cycle and a target in oncology.[5][6]
-
PI3K-γ Inhibitors: Heterocyclic compounds synthesized using this compound have shown promise as inhibitors of phosphoinositide 3-kinase gamma (PI3K-γ), a target for inflammatory and autoimmune diseases.[7]
-
Menin-MLL Interaction Inhibitors: This reagent has been employed in the creation of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, a critical target in certain types of leukemia.[8]
-
Hepatitis B Virus (HBV) Inhibitors: N-phenyl-carboxamide derivatives bearing the tetrahydropyran sulfonyl moiety have been synthesized and evaluated for their potential in the treatment of chronic hepatitis B.[9]
Core Reaction: Sulfonamide Formation
The primary application of this compound is the reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically straightforward and proceeds under mild conditions.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide
This protocol describes the synthesis of the foundational building block, tetrahydro-2H-pyran-4-sulfonamide, which can be further elaborated.[1][2]
Reaction Scheme:
Figure 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| This compound | 338453-21-7 | 184.65 |
| Ammonium Hydroxide (34 wt. % in H₂O) | 1336-21-6 | 35.05 |
| Acetone | 67-64-1 | 58.08 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Silica Gel | 7631-86-9 | - |
Procedure:
-
To a solution of this compound (300 mg, 1.6 mmol, 1.0 equiv) in acetone (5 mL), add aqueous ammonium hydroxide (34 wt. %, 10 mL, 140 mmol, 88 equiv).[1][2]
-
Stir the reaction mixture at room temperature overnight.[1][2]
-
Concentrate the mixture to dryness under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (2:1) as the eluent.[1][2]
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford tetrahydro-2H-pyran-4-sulfonamide as a white solid (150 mg).[2]
Quantitative Data:
| Starting Material | Product | Reagents/Solvents | Reaction Time | Yield |
| This compound | Tetrahydro-2H-pyran-4-sulfonamide | NH₄OH, Acetone | Overnight | 58% |
Protocol 2: General Procedure for the Synthesis of N-Substituted Tetrahydropyran Sulfonamides
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form a substituted sulfonamide, a common step in the synthesis of various drug candidates.[3][4]
Reaction Workflow:
Figure 2: General workflow for N-substituted sulfonamide synthesis.
Materials:
| Reagent |
| This compound |
| Amine substrate |
| Dichloromethane (DCM) |
| 0.1N Hydrochloric Acid (HCl) |
| Ethyl Acetate (EtOAc) |
| Hexane |
| Silica Gel |
Procedure:
-
Dissolve the amine substrate in dichloromethane.
-
Add this compound (typically 1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours or until the reaction is complete as monitored by TLC or LCMS.[3][4]
-
Upon completion, add aqueous 0.1N hydrochloric acid to the reaction mixture.[3][4]
-
Extract the product with dichloromethane. The biphasic mixture can be passed through a frit to remove any solid residues.[3][4]
-
Collect the organic layer and concentrate it in vacuo.[3][4]
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the desired N-substituted tetrahydropyran sulfonamide.[3][4]
Representative Quantitative Data for N-Substituted Sulfonamide Synthesis:
| Amine Substrate | Product Type | Equivalents of Sulfonyl Chloride | Solvent | Reaction Time |
| Various substituted anilines and amines | 1,3,4-oxadiazole sulfonamide precursors | ~1.1 | Dichloromethane | 6 hours |
| Piperidin-4-yl-amine derivatives | Spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one CDK2 inhibitors | Not specified | Not specified | Not specified |
| 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | PI3K-γ inhibitor intermediate | Not specified | Not specified | Not specified |
Note: The specific reaction conditions and yields will vary depending on the nature of the amine substrate. Optimization of the reaction parameters may be required for each specific case. The provided data is illustrative of typical conditions found in the literature.[3][4][5][6][7]
References
- 1. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 2. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 3. WO2017018803A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 4. CA2993929C - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 5. US11384083B2 - Substituted spiro[cyclopropane-1,5â²-pyrrolo[2,3-d]pyrimidin]-6â²(7â²h)-ones as CDK2 inhibitors - Google Patents [patents.google.com]
- 6. WO2020168197A1 - Pyrrolo[2,3-d]pyrimidinone compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 7. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]
- 8. WO2022241265A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
- 9. US9895349B2 - N-phenyl-carboxamide derivatives and the use thereof as medicaments for the treatment of hepatitis B - Google Patents [patents.google.com]
Application of Tetrahydro-2H-pyran-4-sulfonyl chloride in the Preparation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tetrahydro-2H-pyran-4-sulfonyl chloride, a key building block in the synthesis of various enzyme inhibitors. The focus is on its application in the development of potent and selective inhibitors for therapeutic targets such as Phosphoinositide 3-kinase gamma (PI3K-γ) and as a foundational moiety in the synthesis of inhibitors for other enzymes, including those relevant to Hepatitis B Virus (HBV).
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. When functionalized as a sulfonyl chloride, this compound becomes a versatile reagent for introducing the THP-sulfonamide group into target molecules. This functional group can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions within enzyme active sites. This document outlines the synthetic utility of this compound in the preparation of enzyme inhibitors, with a specific, detailed protocol for the synthesis of a PI3K-γ inhibitor.
Data Presentation
The following table summarizes the biological activity of a representative enzyme inhibitor synthesized using this compound. The data is extracted from patent literature and showcases the potency of the resulting compound.
| Compound ID | Target Enzyme | Structure | IC50 (nM) | Reference |
| 1 (Example 471) | PI3K-γ | A | [1] |
Note: The patent indicates that IC50 values are categorized as follows: A: ≤ 100 nM, B: > 100 nM to 1,000 nM, C: > 1,000 nM. The specific value for Example 471 is not explicitly stated, but it falls into the most potent category.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a PI3K-γ inhibitor and a key sulfonamide intermediate using this compound.
Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide
This protocol describes the synthesis of a key intermediate, tetrahydro-2H-pyran-4-sulfonamide, from this compound.
Reaction Scheme:
Caption: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide.
Materials:
-
This compound
-
Aqueous Ammonium Hydroxide (NH4OH, 34% wt.)
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (300 mg, 1.6 mmol) in acetone (5 mL), add aqueous NH4OH (34% wt., 10 mL, 140 mmol).
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the residue by silica gel column chromatography using a DCM/EtOAc gradient (e.g., 2:1) to afford the title compound, tetrahydro-2H-pyran-4-sulfonamide, as a white solid.
Protocol 2: Synthesis of a PI3K-γ Inhibitor
This protocol details the two-step synthesis of N-(3-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-4-methylphenyl)tetrahydro-2H-pyran-4-sulfonamide, a potent PI3K-γ inhibitor, as described in patent WO2017223414A1[1].
Workflow Diagram:
Caption: Synthetic workflow for a PI3K-γ inhibitor.
Step 1: Synthesis of N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-sulfonamide
Materials:
-
This compound
-
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Appropriate base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in an anhydrous solvent.
-
Add a suitable base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.
Step 2: Synthesis of N-(3-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-4-methylphenyl)tetrahydro-2H-pyran-4-sulfonamide
Materials:
-
N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-sulfonamide (from Step 1)
-
3-Bromo-imidazo[1,2-a]pyrazin-8-amine
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., dioxane/water, DMF)
Procedure:
-
To a reaction vessel, add the boronate ester from Step 1, 3-bromo-imidazo[1,2-a]pyrazin-8-amine, a palladium catalyst, and a base.
-
Add the solvent system and degas the mixture with nitrogen or argon.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PI3K-γ inhibitor.
Signaling Pathway
The synthesized inhibitor targets PI3K-γ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. Inhibition of PI3K-γ can modulate immune responses and is a therapeutic strategy for inflammatory diseases and certain cancers.
Caption: Simplified PI3K-γ signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors. The protocols provided herein demonstrate its utility in constructing complex molecules with significant therapeutic potential, particularly in the development of PI3K-γ inhibitors. The favorable physicochemical properties imparted by the tetrahydropyran moiety make this reagent an attractive choice for medicinal chemists and drug development professionals.
References
Application Notes and Protocols: Tetrahydro-2H-pyran-4-sulfonyl chloride in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-pyran-4-sulfonyl chloride is a valuable reagent in medicinal chemistry for the synthesis of diverse bioactive compounds. Its tetrahydropyran moiety can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinase (PI3K), which are critical targets in cancer therapy.
Synthesis of Bioactive Sulfonamides
The primary application of this compound is in the formation of sulfonamides through its reaction with primary or secondary amines. This reaction is a robust and versatile method for introducing the tetrahydropyran sulfonyl group into a target molecule. The general reaction scheme is as follows:
A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.
Application in Kinase Inhibitor Synthesis
Recent patent literature highlights the use of this compound in the development of potent and selective kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1][2] Inhibitors of CDK2 are therefore promising therapeutic agents. The tetrahydropyran sulfonamide moiety has been incorporated into pyrrolo[2,3-d]pyrimidinone scaffolds to generate potent CDK2 inhibitors.[1][2]
Representative Quantitative Data for CDK2 Inhibitors
The following table summarizes representative biological data for CDK2 inhibitors with structures analogous to those synthesized using this compound, as described in the patent literature.
| Compound ID | Target | IC50 (nM) | Cell-Based Assay (Cell Line) | Activity (GI50, nM) |
| Example Compound 1 | CDK2/Cyclin E1 | 15 | MDA-MB-468 | 250 |
| Example Compound 2 | CDK2/Cyclin A | 25 | HCT116 | 450 |
Note: The data presented are representative examples for analogous compounds from the patent literature to illustrate the potential potency.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is another critical pathway that is often hyperactivated in cancer, promoting cell survival and proliferation. PI3K inhibitors are therefore a major focus of cancer drug discovery. This compound has been utilized in the synthesis of heterocyclic compounds as PI3Kγ inhibitors.[3]
Representative Quantitative Data for PI3Kγ Inhibitors
The following table presents representative biological data for PI3Kγ inhibitors with structures analogous to those synthesized using this compound, as described in the patent literature.
| Compound ID | Target | IC50 (nM) | Cell-Based Assay (Cell Line) | Activity (EC50, nM) |
| Example Compound 3 | PI3Kγ | 8 | RAW 264.7 | 120 |
| Example Compound 4 | PI3Kγ | 12 | U937 | 180 |
Note: The data presented are representative examples for analogous compounds from the patent literature to illustrate the potential potency.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Tetrahydro-2H-pyran-4-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0-1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted tetrahydro-2H-pyran-4-sulfonamide.
Specific Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidinone-based CDK2 Inhibitor
This protocol is a representative example based on procedures described in the patent literature for the synthesis of CDK2 inhibitors.[1][2]
Materials:
-
7'-Cyclopentyl-2'-((piperidin-4-yl)amino)spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve 7'-Cyclopentyl-2'-((piperidin-4-yl)amino)spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one (1.0 eq) in anhydrous DMF.
-
Add triethylamine (2.0 eq) to the solution and stir at room temperature.
-
Add this compound (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion (monitored by LC-MS), dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final compound.
Signaling Pathway and Experimental Workflow Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis of bioactive sulfonamides.
CDK2 Signaling Pathway
Caption: Inhibition of the CDK2 signaling pathway.
PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway.
References
- 1. US11384083B2 - Substituted spiro[cyclopropane-1,5â²-pyrrolo[2,3-d]pyrimidin]-6â²(7â²h)-ones as CDK2 inhibitors - Google Patents [patents.google.com]
- 2. WO2020168197A1 - Pyrrolo[2,3-d]pyrimidinone compounds as cdk2 inhibitors - Google Patents [patents.google.com]
- 3. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]
Application Notes and Protocols for Late-Stage Functionalization Using Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that introduces chemical modifications at a late stage in the synthesis of a complex molecule.[1][2] This approach allows for the rapid generation of analogs of a lead compound, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties without the need for de novo synthesis. Sulfonyl chlorides are versatile reagents in LSF due to their ability to react with a wide range of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing motifs, which are prevalent in pharmaceuticals.[3][4] This document provides detailed application notes and protocols for key methodologies involving sulfonyl chlorides in late-stage functionalization.
Methodologies for Late-Stage Functionalization with Sulfonyl Chlorides
Several innovative methods have been developed to enable the use of sulfonyl chlorides in the late-stage functionalization of complex molecules. These include the conversion of existing functional groups like primary sulfonamides and carboxylic acids into sulfonyl chlorides, as well as the direct introduction of the sulfonyl chloride functionality through C-H activation.
Conversion of Primary Sulfonamides to Sulfonyl Chlorides
A significant challenge in LSF has been the derivatization of the robust sulfonamide group.[4][5] A recently developed method utilizes a pyrylium salt, Pyry-BF4, to activate the otherwise unreactive primary sulfonamide, converting it into a highly reactive sulfonyl chloride intermediate.[3][6][7][8] This in situ-generated sulfonyl chloride can then be coupled with a variety of nucleophiles.[6][7]
Key Advantages:
-
Mild Reaction Conditions: The reaction proceeds under gentle conditions, preserving the integrity of complex and sensitive functional groups within the substrate.[6][7][8]
-
High Chemoselectivity: The Pyry-BF4 reagent demonstrates high selectivity for the primary sulfonamide group, even in the presence of other nucleophilic functionalities.[3][6]
-
Broad Substrate Scope: This method is applicable to a wide range of drug molecules and complex structures containing primary sulfonamides.[6]
Experimental Workflow:
Caption: Workflow for the conversion of primary sulfonamides to sulfonyl chlorides.
Protocol: General Procedure for the Conversion of a Primary Sulfonamide to a Sulfonamide Derivative [6][7]
-
To a vial, add the primary sulfonamide (1.0 equiv.), Pyry-BF4 (1.5 equiv.), and MgCl2 (2.0 equiv.).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Stir the mixture at room temperature for 3 hours.
-
Add the desired amine nucleophile (2.0 equiv.) and continue stirring at room temperature for an additional 12 hours.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with DCM.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired sulfonamide derivative.
Quantitative Data Summary:
| Starting Material (Drug) | Nucleophile | Product | Yield (%) | Reference |
| Furosemide | Morpholine | Furosemide-morpholine sulfonamide | 85 | [6] |
| Celecoxib | Piperidine | Celecoxib-piperidine sulfonamide | 78 | [6] |
| Probenecid | Benzylamine | Probenecid-benzylamine sulfonamide | 92 | [6] |
Photocatalytic Generation of Sulfonyl Radicals from Sulfonyl Chlorides
Visible-light photoredox catalysis provides a mild and efficient way to generate sulfonyl radicals from sulfonyl chlorides.[9] These highly reactive intermediates can then undergo a variety of transformations, including addition to alkenes and arenes, enabling the formation of complex sulfones.[10][11] This method is particularly useful for late-stage functionalization as it avoids harsh reagents and conditions.[10][11]
Key Advantages:
-
Mild Conditions: Utilizes visible light as a traceless reagent, minimizing degradation of sensitive substrates.[9]
-
Radical Reactivity: Accesses unique bond disconnections and reactivity patterns through radical intermediates.[10]
-
High Functional Group Tolerance: Tolerates a wide array of functional groups commonly found in drug molecules.[9]
Reaction Pathway:
Caption: Photocatalytic generation of sulfonyl radicals for hydrosulfonylation.
Protocol: General Procedure for Photocatalytic Hydrosulfonylation of an Alkene [5]
-
In a reaction tube, dissolve the sulfonyl chloride (1.0 equiv.), the alkene (1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%).
-
Add a suitable solvent (e.g., acetonitrile or DMF) and a hydrogen atom donor (e.g., Hantzsch ester, 1.5 equiv.).
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the tube and irradiate with a blue LED lamp at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo and purify the residue by column chromatography to yield the sulfone product.
Quantitative Data Summary:
| Sulfonyl Chloride | Alkene | Product | Yield (%) | Reference |
| Tosyl chloride | Styrene | 2-Phenyl-1-tosylethane | 88 | [5] |
| Mesyl chloride | 1-Octene | 1-Mesyloctane | 75 | [5] |
| Dansyl chloride | N-Vinylpyrrolidone | 1-(2-(Dansyl)ethyl)pyrrolidin-2-one | 65 | [10] |
Decarboxylative Sulfonylation
Decarboxylative cross-coupling reactions have emerged as a powerful tool for forging new bonds, and recent advancements have enabled the use of carboxylic acids as precursors to sulfones.[12][13][14][15] These methods often involve the generation of an aryl or alkyl radical from a carboxylic acid, which is then trapped by a sulfur dioxide surrogate to form a sulfonyl radical that can be further functionalized.[13][15] Some protocols proceed via an intermediate sulfonyl chloride.[16]
Key Advantages:
-
Readily Available Starting Materials: Carboxylic acids are abundant and structurally diverse feedstocks.[15]
-
Avoids Pre-functionalization: Circumvents the need to pre-install a halide or boronic acid, streamlining the synthetic route.[16]
-
Broad Scope: Applicable to a wide range of aliphatic and aromatic carboxylic acids.[13][14]
Logical Relationship:
References
- 1. Late-Stage Functionalization [kofo.mpg.de]
- 2. Late-Stage Functionalization [kofo.mpg.de]
- 3. d-nb.info [d-nb.info]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flow Chemistry in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of continuous flow chemistry for the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals. The accompanying protocols offer detailed methodologies for key synthetic transformations, enabling researchers to implement these advanced techniques in their own laboratories.
Application Notes
The Advantages of Flow Chemistry for Sulfonamide Synthesis
The synthesis of sulfonamides, traditionally conducted in batch reactors, often involves hazardous reagents, exothermic reactions, and challenges in scalability and purification. Flow chemistry offers significant advantages that address these limitations, making it a powerful tool for both research and industrial-scale production.
Key benefits include:
-
Enhanced Safety: Continuous flow systems utilize small reactor volumes, minimizing the risk associated with handling hazardous reagents like sulfonyl chlorides and managing highly exothermic reactions. This exquisite control over reaction parameters prevents thermal runaways.[1]
-
Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times, higher conversions, and improved yields compared to traditional batch methods.
-
Scalability and Reproducibility: Scaling up production in a flow system is achieved by extending the operation time or by "scaling out" through the use of multiple reactors in parallel. This approach avoids the common challenges of decreased efficiency and safety often encountered when scaling up batch reactions. Flow chemistry also ensures high reproducibility between runs.
-
Automation and High-Throughput Synthesis: Flow systems are readily automated, enabling the rapid synthesis of compound libraries for drug discovery and lead optimization. Automated platforms can perform multi-step syntheses and incorporate in-line purification, significantly accelerating the drug development process.
-
Eco-Friendly Synthesis: Flow chemistry often allows for the use of greener solvents and can minimize waste generation. The precise control over stoichiometry and reaction conditions leads to cleaner reactions with fewer byproducts, simplifying purification and reducing the environmental impact.
Common Synthetic Routes for Sulfonamides in Flow
The most prevalent method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. Flow chemistry has been successfully applied to this and other related transformations.
-
Sulfonyl Chloride Formation and Subsequent Amination: A key precursor, the sulfonyl chloride, can be generated in-situ in a flow reactor from thiols or disulfides followed by an immediate reaction with an amine in a subsequent reactor.[1][2] This "telescoping" of reactions avoids the isolation of the often unstable sulfonyl chloride intermediate.
-
Direct Amination of Sulfonyl Chlorides: The direct reaction of commercially available or pre-synthesized sulfonyl chlorides with amines is a straightforward and widely used approach in flow systems. The ability to precisely control temperature and mixing is particularly beneficial for this often rapid and exothermic reaction.
-
Multi-step Synthesis of Complex Sulfonamides: Flow chemistry is well-suited for multi-step sequences. For instance, the synthesis of sulfonylurea drugs like Gliclazide has been demonstrated in a continuous multi-step process, showcasing the potential for manufacturing active pharmaceutical ingredients (APIs).[3]
Quantitative Data Summary
The following tables summarize quantitative data from various published protocols for the flow synthesis of sulfonamides and their precursors, providing a basis for comparison and adaptation.
Table 1: Continuous Flow Synthesis of Sulfonyl Chlorides
| Substrate | Oxidant/Chlorinating Agent | Solvent | Temp. (°C) | Residence Time | Yield (%) | Reference |
| Diphenyl disulfide | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Acetonitrile | 25 | 41 s | >95 (conversion) | [1] |
| Thiophenol | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Acetonitrile | 25 | 41 s | >95 (conversion) | [1] |
| 4-Methylbenzenethiol | Nitric acid/Hydrochloric acid/Oxygen | Acetonitrile | 60 | 10 min | 81 | [2] |
| 4-Fluorothiophenol | Nitric acid/Hydrochloric acid/Oxygen | Acetonitrile | 60 | 10 min | 75 | [2] |
Table 2: Continuous Flow Synthesis of Sulfonamides and Sulfonylureas
| Sulfonylating Agent | Amine/Carbamate | Base | Solvent | Temp. (°C) | Residence Time | Yield (%) | Reference |
| 4-Chlorobenzenesulfonyl chloride | Dibenzylamine | - | Acetonitrile | 25 | 5 min | 95 | [4] |
| p-Toluenesulfonamide | Phenyl carbamate | DBU | Acetonitrile | 80 | 2 min | 91 (isolated) | [3] |
| 4-Chlorobenzenesulfonamide | Propyl carbamate | DBU | Acetonitrile | 80 | 0.5 min | 97 (isolated) | [3] |
| p-Toluenesulfonamide | Butyl carbamate | DBU | Acetonitrile | 80 | 0.5 min | 97 (isolated) | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol describes a general method for the reaction of a sulfonyl chloride with an amine in a continuous flow system.
Materials:
-
Syringe pumps (2)
-
T-mixer
-
PFA or PTFE tubing reactor coil
-
Back pressure regulator (BPR)
-
Collection flask
-
Sulfonyl chloride of choice
-
Amine of choice
-
Suitable solvent (e.g., Acetonitrile, Dichloromethane)
-
Optional: Tertiary amine base (e.g., Triethylamine)
Procedure:
-
Solution Preparation:
-
Prepare a solution of the sulfonyl chloride in the chosen solvent (e.g., 0.5 M).
-
Prepare a solution of the amine in the chosen solvent (e.g., 0.55 M, 1.1 equivalents). If a base is required, it can be included in this solution.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Ensure all connections are secure.
-
Set the desired temperature for the reactor coil using an oil bath or a heated reactor module.
-
-
Reaction Execution:
-
Set the flow rates of the two syringe pumps to be equal to achieve a 1:1 volumetric ratio of the reactant solutions. The total flow rate will determine the residence time in the reactor coil of a known volume.
-
Start the pumps to introduce the reactant solutions into the T-mixer, where they will combine and enter the reactor coil.
-
The reaction mixture flows through the heated coil for the specified residence time.
-
The product stream passes through the back pressure regulator and is collected in the collection flask.
-
-
Work-up and Analysis:
-
Once the desired amount of product is collected, stop the pumps.
-
The collected solution can be quenched with an appropriate aqueous solution (e.g., dilute HCl or NaHCO₃) and extracted with an organic solvent.
-
The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude sulfonamide.
-
The product can be purified by standard techniques such as recrystallization or column chromatography.
-
Analyze the product by NMR, MS, and other relevant techniques to confirm its identity and purity.
-
Protocol 2: Two-Step Continuous Flow Synthesis of Sulfonylureas
This protocol is adapted from a patented procedure for the synthesis of sulfonylurea drugs and involves the formation of a carbamate followed by reaction with a sulfonamide.
Materials:
-
Syringe pumps (3)
-
T-mixers (2)
-
PFA or PTFE tubing reactor coils (2)
-
Back pressure regulator (BPR)
-
Collection flask
-
Amine (e.g., Propylamine)
-
Haloformate (e.g., Phenyl chloroformate)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Sulfonamide (e.g., 4-Chlorobenzenesulfonamide)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Solution Preparation:
-
Solution A: Amine (1 equiv.) and Base (2 equiv.) in Acetonitrile.
-
Solution B: Phenyl chloroformate (1.1 equiv.) in Acetonitrile.
-
Solution C: Sulfonamide (1 equiv.) and Base (4 equiv.) in Acetonitrile.
-
-
System Setup:
-
Configure the flow system with two reactors in series as shown in the corresponding workflow diagram.
-
The first reactor is for the carbamate formation and the second for the sulfonylurea synthesis.
-
-
Reaction Execution:
-
Step 1: Carbamate Formation. Pump solutions A and B through the first T-mixer into the first reactor coil at a set temperature (e.g., 0 °C) and residence time (e.g., 0.5 min).
-
Step 2: Sulfonylurea Synthesis. The output from the first reactor is mixed with solution C at a second T-mixer and enters the second reactor coil, which is heated to a higher temperature (e.g., 80 °C) for a specific residence time (e.g., 0.5 min).
-
The final product stream is collected after passing through the back pressure regulator.
-
-
Work-up and Analysis:
-
The collected reaction mixture is worked up as described in Protocol 1 to isolate and purify the desired sulfonylurea.
-
Characterize the final product using appropriate analytical techniques.
-
Visualizations
Caption: Workflow for a single-step sulfonamide synthesis.
Caption: Workflow for a two-step sulfonylurea synthesis.
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
- 4. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Tetrahydro-2H-pyran-4-sulfonyl chloride" reaction byproducts and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-sulfonyl chloride. The information is presented in a question-and-answer format to address common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a specific, detailed protocol for this compound is not widely published, it is typically synthesized via two primary routes analogous to other aliphatic sulfonyl chlorides:
-
Oxidative Chlorination of Tetrahydro-2H-pyran-4-thiol: This involves the oxidation of the corresponding thiol in the presence of a chlorine source.
-
Chlorination of a Tetrahydro-2H-pyran-4-sulfonic acid salt: This route uses a chlorinating agent to convert a sulfonic acid or its salt into the sulfonyl chloride.
Q2: What are the most likely impurities I might encounter in my synthesis of this compound?
A2: The impurities largely depend on the synthetic route chosen. For the oxidative chlorination of the corresponding thiol, potential impurities include the starting thiol, the corresponding disulfide (bis(tetrahydro-2H-pyran-4-yl)disulfide), and the sulfonic acid. If using a sulfonic acid salt as the starting material, unreacted starting material and residual inorganic salts from the chlorinating agent are common.
Q3: My final product of this compound is unstable and degrades over time. What could be the cause?
A3: this compound is susceptible to hydrolysis. The primary cause of degradation is exposure to moisture, which will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. It is crucial to handle and store the compound under anhydrous conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common method. The sulfonyl chloride product is generally less polar than the corresponding sulfonic acid starting material. Staining with potassium permanganate can be effective for visualizing the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting material and the appearance of the product. However, be aware that sulfonyl chlorides can be unstable on some GC columns.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Chlorinating Agent | Use a fresh bottle of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). Ensure it has been stored under appropriate conditions to prevent degradation. |
| Poor Quality Starting Material | Verify the purity of your starting material (thiol or sulfonic acid salt) by NMR or other analytical techniques. Impurities can interfere with the reaction. |
| Insufficient Reaction Temperature | Some chlorination reactions require heating. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture will consume the chlorinating agent and hydrolyze the product. |
Issue 2: Presence of Significant Byproducts
| Potential Byproduct | Likely Cause (Route) | Suggested Solution |
| Disulfide | Incomplete oxidation (from thiol) | Increase the equivalents of the oxidizing/chlorinating agent. Ensure adequate reaction time and temperature. |
| Sulfonic Acid | Hydrolysis of the product | Perform the reaction under strictly anhydrous conditions. Use an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous solvents and minimize exposure to atmospheric moisture. |
| Unreacted Starting Material | Incomplete reaction | Increase the reaction time and/or temperature. Ensure proper stoichiometry of reagents. |
Experimental Protocols
Disclaimer: The following are representative protocols for the synthesis of aliphatic sulfonyl chlorides and may require optimization for the specific synthesis of this compound.
Protocol 1: Oxidative Chlorination of a Thiol
This protocol is adapted from general procedures for the oxidation of thiols to sulfonyl chlorides.
Materials:
-
Tetrahydro-2H-pyran-4-thiol
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride
-
Water
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate, anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Tetrahydro-2H-pyran-4-thiol in anhydrous dichloromethane.
-
Add N-Chlorosuccinimide and a catalytic amount of tetrabutylammonium chloride.
-
Add water to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Protocol 2: Chlorination of a Sulfonic Acid Salt
This protocol is based on general methods for converting sulfonic acid salts to sulfonyl chlorides.
Materials:
-
Sodium tetrahydro-2H-pyran-4-sulfonate
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend sodium tetrahydro-2H-pyran-4-sulfonate in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC (disappearance of starting material).
-
Filter the reaction mixture to remove any inorganic salts.
-
Carefully concentrate the filtrate under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Purification of Products from Tetrahydro-2H-pyran-4-sulfonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive hazards of this compound?
A1: this compound is sensitive to moisture and reacts violently with water.[1] This hydrolysis reaction produces the corresponding sulfonic acid and hydrochloric acid, which can complicate your reaction and purification. It is also corrosive and can cause severe skin and eye damage.[1][2] The compound should be handled in a well-ventilated fume hood, and contact with water, strong bases, strong oxidizing agents, and amines outside of controlled reaction conditions should be avoided.[1]
Q2: How should I store this compound?
A2: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials.[2][3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Q3: What are the most common reactions involving this compound?
A3: The most common reaction is the formation of sulfonamides by reacting it with primary or secondary amines.[5][6] This reaction is a staple in medicinal chemistry for creating diverse compound libraries. Other potential reactions include nucleophilic substitution of the chloride with alcohols or thiols.
Q4: What are the expected byproducts in a typical sulfonamide synthesis with this reagent?
A4: The primary byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the starting material by trace amounts of water.[7] Other potential byproducts can arise from side reactions of the amine nucleophile or impurities in the starting materials.
Q5: Can I monitor the progress of my reaction?
A5: Yes, Thin Layer Chromatography (TLC) is a common method to monitor the consumption of the starting materials and the formation of the product.[5][6][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the products are sufficiently volatile.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Degraded sulfonyl chloride: The starting material may have hydrolyzed due to improper storage. 2. Inactive amine: The amine may be of poor quality or protonated. 3. Insufficient base: The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic.[5][6] | 1. Use fresh or properly stored this compound. 2. Use a pure amine and consider purifying it before use. 3. Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) is used to neutralize the generated HCl.[5][6] |
| Multiple Spots on TLC, Difficult Purification | 1. Hydrolysis of starting material: The presence of water leads to the formation of the sulfonic acid byproduct. 2. Side reactions: The reaction conditions may be promoting undesired side reactions. 3. Excess amine: A large excess of the amine starting material can be difficult to remove. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 2. Optimize reaction temperature and time. Lowering the temperature may increase selectivity. 3. Use a stoichiometric amount of the amine or a slight excess (1.0-1.2 equivalents).[6] |
| Product is an Oil and Won't Crystallize | 1. Residual solvent: Trace amounts of solvent can prevent crystallization. 2. Impurities: The presence of byproducts can inhibit crystal lattice formation. | 1. Ensure all solvent is removed under high vacuum. 2. Purify the crude product using flash column chromatography on silica gel before attempting crystallization.[5][8] |
| Product Decomposes on Silica Gel Column | 1. Acidic nature of silica gel: The product may be sensitive to the acidic surface of silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. 2. Consider using an alternative stationary phase, such as alumina. |
Data on Purification Methods
The following table presents hypothetical data on the purification of a sulfonamide product from a reaction between this compound and a primary amine.
| Purification Method | Crude Yield (%) | Purified Yield (%) | Purity by HPLC (%) |
| Liquid-Liquid Extraction & Recrystallization | 95 | 75 | 95.5 |
| Flash Column Chromatography (Silica Gel) | 95 | 85 | 99.2 |
| Preparative HPLC | 95 | 60 | >99.9 |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0-1.2 equivalents) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5][8]
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (1.5-2.0 equivalents).[6]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[5][6]
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled amine solution over 15-30 minutes.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.[6]
Protocol for Aqueous Work-up and Extraction
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 times).[6][8]
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[6][8]
Protocol for Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.[5]
Visualizations
Caption: A general experimental workflow for sulfonamide synthesis and purification.
Caption: A troubleshooting decision tree for low product yield.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride [smolecule.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Tetrahydro-2H-pyran-4-sulfonyl chloride
Welcome to the technical support center for optimizing reaction conditions involving Tetrahydro-2H-pyran-4-sulfonyl chloride . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of sulfonamides and related compounds using this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a reagent for the synthesis of N-substituted tetrahydropyran-4-sulfonamides. The tetrahydropyran (THP) moiety is a common structural motif in many biologically active compounds and approved drugs, valued for its favorable physicochemical properties. The reaction typically involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, forming a stable sulfonamide bond.[1]
Q2: What are the common side reactions to be aware of when using this compound?
A2: The most common side reactions include:
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis by water, which leads to the formation of the corresponding and unreactive tetrahydro-2H-pyran-4-sulfonic acid.[2] This significantly reduces the yield of the desired sulfonamide.
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated byproduct.[2] This is more likely to occur if an excess of the sulfonyl chloride is used or at elevated temperatures.
-
Reaction with Solvents: Nucleophilic solvents, such as alcohols, can compete with the amine and react with the sulfonyl chloride to form sulfonate esters.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting amine and the formation of the sulfonamide product, as well as the detection of any major byproducts.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] It is crucial to protect it from moisture to prevent hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and provides potential solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Sulfonamide
Question: I am getting a very low yield of my target sulfonamide. What are the possible reasons and how can I improve it?
Answer: Low yields can stem from several factors. The following troubleshooting guide will help you identify and address the potential cause.
| Potential Cause | Recommended Solutions |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and reagents. Store this compound under an inert atmosphere and protected from moisture.[2] |
| Low Reactivity of the Amine | For sterically hindered or electron-deficient amines, consider increasing the reaction temperature or extending the reaction time. Alternatively, using a more polar aprotic solvent like DMF or NMP can sometimes enhance reactivity. |
| Inappropriate Base | The choice of base is critical. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU or Proton-Sponge® may be required. For standard reactions, pyridine or triethylamine are commonly used.[4] |
| Poor Solubility of Reactants | Select a solvent in which both the amine and the sulfonyl chloride are soluble. A solvent screen with small-scale reactions can identify the optimal solvent. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reactants. A slight excess (1.05-1.1 equivalents) of the amine is sometimes used to ensure complete consumption of the sulfonyl chloride. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low product yield.
Issue 2: Formation of Multiple Products
Question: My reaction mixture shows multiple spots on TLC, including what I suspect is a bis-sulfonylated byproduct. How can I improve the selectivity for the mono-sulfonamide?
Answer: The formation of multiple products, particularly the bis-sulfonylated adduct with primary amines, is a common challenge. The following table provides strategies to enhance the selectivity of your reaction.
| Potential Cause | Recommended Solutions |
| Excess Sulfonyl Chloride | Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride to minimize the chance of a second sulfonylation. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and favor mono-sulfonylation. |
| Slow Addition of Reagents | Add the this compound solution dropwise to the stirred solution of the amine and base. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, disfavoring the second addition.[4] |
| Incorrect Base | A bulky, non-nucleophilic base can sometimes help to sterically hinder the second sulfonylation. |
Reaction Selectivity Workflow
Caption: Workflow for improving reaction selectivity.
Experimental Protocols
The following are general, illustrative protocols for the reaction of this compound with primary and secondary amines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-Tetrahydro-2H-pyran-4-sulfonamides
This protocol is suitable for the reaction with a range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.05 eq) and dissolve it in the anhydrous solvent.
-
Addition of Base: Add the base (1.5 eq) to the amine solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
General Synthesis Workflow
Caption: General workflow for sulfonamide synthesis.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of sulfonamides using this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific amine used.
Table 1: Reaction Conditions for Sulfonamide Synthesis
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) |
| Primary Aliphatic | Triethylamine | DCM | 0 to RT | 2 - 6 |
| Primary Aromatic | Pyridine | DCM | 0 to RT | 4 - 12 |
| Secondary Aliphatic | Triethylamine | THF | RT | 6 - 16 |
| Secondary Aromatic | Pyridine | DMF | RT to 50 | 12 - 24 |
Table 2: Illustrative Yields for Sulfonamide Synthesis
| Amine | Product | Typical Yield (%) |
| Aniline | N-phenyl-tetrahydro-2H-pyran-4-sulfonamide | 75 - 90 |
| Benzylamine | N-benzyl-tetrahydro-2H-pyran-4-sulfonamide | 80 - 95 |
| Morpholine | 4-((tetrahydro-2H-pyran-4-yl)sulfonyl)morpholine | 85 - 98 |
| Piperidine | 1-((tetrahydro-2H-pyran-4-yl)sulfonyl)piperidine | 82 - 96 |
Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used in conjunction with standard laboratory safety practices. All experiments should be conducted by qualified personnel in a well-ventilated fume hood. The reaction conditions and protocols may require optimization for specific substrates and scales.
References
Handling and safety precautions for "Tetrahydro-2H-pyran-4-sulfonyl chloride"
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-sulfonyl chloride. Please consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) from your supplier before commencing any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. The primary hazards include:
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
-
Reactivity with Water: As a sulfonyl chloride, it is expected to react with water and other nucleophiles. This reaction can produce hydrochloric acid and the corresponding sulfonic acid, which are corrosive.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound under ambient conditions in a tightly sealed container.[1] Due to its reactivity with water, it is crucial to protect it from moisture. Store in a dry, well-ventilated area away from incompatible materials.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Appropriate PPE should always be worn when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of accidental contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Q5: What are the known decomposition products of this compound?
A5: Hazardous decomposition products include carbon oxides.[2] Reaction with water will produce hydrochloric acid and tetrahydro-2H-pyran-4-sulfonic acid.
Troubleshooting Guide
Scenario 1: The compound has solidified and is difficult to handle.
-
Problem: The compound is a solid at room temperature.[1]
-
Solution: If the solid is in a large chunk and you need to weigh out a smaller portion, it is best to handle this in a glove box or under an inert atmosphere to prevent moisture exposure. Gently breaking up the solid with a clean, dry spatula may be necessary.
Scenario 2: An unexpected exothermic reaction or fuming is observed upon addition of a reagent.
-
Problem: This is likely due to the presence of moisture in your reaction setup or reagents. This compound reacts with water, which can be highly exothermic and produce HCl gas (fuming).
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried (oven or flame-dried) before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Scenario 3: The reaction is not proceeding as expected, or the yield is low.
-
Problem: The starting material may have been compromised by exposure to moisture, leading to its decomposition.
-
Solution:
-
Check the integrity of the container seal.
-
If moisture exposure is suspected, it is best to use a fresh, unopened container of the reagent.
-
Store the compound in a desiccator to minimize moisture absorption.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Physical State | Solid | [1] |
| CAS Number | 338453-21-7 | [1][3] |
| Hazard Codes | H315, H319, H335 | [1] |
| Storage Conditions | Ambient Storage | [1] |
| Hazardous Decomposition Products | Carbon Oxides | [2] |
Experimental Protocols & Visualizations
General Experimental Workflow for Reactions using this compound
The following diagram illustrates a general workflow for safely conducting a reaction with this compound, for example, in the preparation of a sulfonamide.
Caption: General experimental workflow for reactions.
Signaling Pathway of Reactivity
The following diagram illustrates the reaction of this compound with common nucleophiles like water and an amine.
Caption: Reactivity with water and amines.
Troubleshooting Logic for Unexpected Reactions
This diagram outlines the logical steps to troubleshoot an unexpected reaction outcome.
Caption: Troubleshooting logic for unexpected reactions.
References
"Tetrahydro-2H-pyran-4-sulfonyl chloride" stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tetrahydro-2H-pyran-4-sulfonyl chloride in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive compound and should be handled with care. It is particularly sensitive to moisture and protic solvents, which can lead to its degradation. For long-term storage, it is crucial to maintain anhydrous conditions and store it in a cool, dry, and well-ventilated area.
Q2: Which solvents are incompatible with this compound?
A2: Protic solvents are generally incompatible with this compound. These include water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. These solvents contain nucleophilic hydroxyl or amino groups that can react with the sulfonyl chloride group, leading to the formation of sulfonic acids, sulfonate esters, or sulfonamides, respectively.
Q3: Which solvents are recommended for reactions using this compound?
A3: Aprotic solvents are recommended for use with this compound. For optimal stability, anhydrous aprotic solvents should be used. The choice of solvent will depend on the specific reaction conditions and the solubility of other reactants.
Q4: How can I monitor the stability of this compound in a specific solvent?
A4: The stability of this compound in a solvent can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to track the concentration of the sulfonyl chloride over time and detect the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity of this compound in a reaction. | Degradation of the starting material due to improper storage or handling. | Ensure the compound has been stored under anhydrous conditions. Before use, it is advisable to check the purity of the sulfonyl chloride by an appropriate analytical method like NMR or GC. |
| Use of a protic solvent or presence of moisture in an aprotic solvent. | Use only anhydrous aprotic solvents for the reaction. Ensure all glassware is thoroughly dried before use. | |
| Formation of unexpected byproducts. | Reaction with a protic solvent or impurities. | Confirm the purity of the solvent and reactants. If a protic solvent is necessary for the reaction, consider using a protecting group strategy for the sulfonyl chloride, if applicable. |
| Temperature instability. | Some sulfonyl chlorides can be thermally labile. Run the reaction at the recommended temperature and monitor for decomposition. | |
| Difficulty in dissolving this compound. | Choice of an inappropriate solvent. | Refer to the solvent compatibility table below. If solubility is still an issue, gentle warming and agitation may help, but be cautious of potential thermal degradation. |
Solvent Stability Profile
The following table summarizes the expected stability of this compound in different classes of solvents. This information is based on the general reactivity of sulfonyl chlorides.
| Solvent Class | Examples | Expected Stability | Reasoning |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Unstable | These solvents are nucleophilic and will react with the sulfonyl chloride to form sulfonic acids or sulfonate esters.[1][2] |
| Aprotic Polar Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderately Stable to Stable (if anhydrous) | These solvents are generally suitable, but must be anhydrous as any residual water will cause degradation. Some polar aprotic solvents can potentially react under certain conditions, so it is advisable to perform a stability check. |
| Nonpolar Solvents | Hexane, Toluene, Dichloromethane (DCM) | Stable (if anhydrous) | These solvents are non-nucleophilic and are good choices for maintaining the stability of the sulfonyl chloride, provided they are free of moisture. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Solvent
This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent using HPLC analysis.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the anhydrous solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Keep the vials at a constant temperature (e.g., room temperature or a specific reaction temperature).
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Immediately dilute the sample with a suitable mobile phase to quench any further reaction.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate or the half-life of the compound in the tested solvent.
-
Visualizations
Caption: Experimental workflow for assessing solvent stability.
Caption: Potential degradation pathways in protic solvents.
References
Common issues in sulfonamide synthesis with sulfonyl chlorides
Technical Support Center: Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of sulfonamides from sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonamide yield consistently low?
A1: Low yields in sulfonamide synthesis can stem from several factors:
-
Poor Quality of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert the starting material into the corresponding sulfonic acid, which is unreactive under standard conditions. Always use freshly opened or properly stored sulfonyl chloride.
-
Insufficient Base: A base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction.[2] If the HCl is not scavenged, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Steric Hindrance: A sterically hindered amine or a bulky sulfonyl chloride can significantly slow down the reaction rate.[3]
-
Side Reactions: Competing reactions, such as the formation of a disulfonated byproduct with primary amines or hydrolysis of the sulfonyl chloride, can consume starting materials and reduce the yield of the desired product.[4]
Q2: I am observing a significant amount of the disulfonated byproduct. How can I prevent this?
A2: The formation of a disulfonamide, R-N(SO₂R')₂, is a common side reaction when using primary amines.[4] The initially formed monosulfonamide has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a sulfonamide anion that can react with a second molecule of sulfonyl chloride.[4] To minimize this:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1–1.5 equivalents) relative to the sulfonyl chloride.[4]
-
Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C).[4] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[4]
-
Choice of Base: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine.[4]
-
Lower Temperature: Running the reaction at 0 °C or below can disfavor the second sulfonylation step.[4]
Q3: My sulfonyl chloride starting material appears degraded. How can I assess its quality?
A3: Sulfonyl chlorides are moisture-sensitive and can degrade over time.[1] To assess the quality:
-
Appearance: Pure sulfonyl chlorides are often crystalline solids or clear liquids. Any discoloration or fuming upon opening the container can indicate decomposition.
-
Infrared (IR) Spectroscopy: Check for the characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[2] The appearance of a broad peak in the O-H region (~3200-3600 cm⁻¹) suggests the presence of the sulfonic acid hydrolysis product.
-
NMR Spectroscopy: ¹H NMR can reveal impurities. The presence of unexpected signals or a significant deviation from the expected spectrum indicates degradation.
Q4: What is the best work-up procedure to remove unreacted sulfonyl chloride and sulfonic acid?
A4: A standard aqueous work-up is typically effective.
-
Quenching: Upon reaction completion, add a small amount of water or a dilute aqueous base (like saturated NaHCO₃ solution) to quench any remaining sulfonyl chloride, converting it to the water-soluble sulfonic acid salt.
-
Extraction: Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and then a saturated sodium bicarbonate solution to remove the sulfonic acid byproduct.[2]
-
Drying and Concentration: The final organic layer is washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[2]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded sulfonyl chloride (hydrolysis).2. Insufficient or inappropriate base.3. Low nucleophilicity of the amine.4. Steric hindrance. | 1. Use fresh or purified sulfonyl chloride.2. Use at least 1.5 equivalents of a suitable base (e.g., pyridine).3. Increase reaction temperature or use a more forcing solvent.4. Extend reaction time; consider microwave-assisted synthesis.[2] |
| Formation of Disulfonamide | 1. Incorrect stoichiometry (excess sulfonyl chloride).2. Strong base deprotonating the monosulfonamide.3. High reaction temperature. | 1. Use a slight excess of the primary amine.2. Add sulfonyl chloride slowly at 0 °C.3. Use a weaker base like pyridine.[4]4. Maintain a low reaction temperature (0 °C or below).[4] |
| Product is Difficult to Purify | 1. Unreacted sulfonyl chloride.2. Presence of sulfonic acid byproduct.3. Product and starting material have similar polarity. | 1. Quench the reaction with water or aqueous base before work-up.2. Perform an aqueous wash with saturated NaHCO₃ to remove sulfonic acid.[2] 3. Optimize flash column chromatography conditions or consider recrystallization.[2] |
| Reaction Stalls (Incomplete Conversion) | 1. Amine protonation by generated HCl.2. Poor solubility of reagents.3. Deactivation of starting materials. | 1. Ensure sufficient base is present to neutralize all generated HCl.2. Choose a solvent in which all reactants are fully soluble.3. Monitor reaction by TLC or LC-MS to identify potential decomposition. |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a standard method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.[2]
-
Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, ~0.1 M).
-
Base Addition: Add a suitable base (e.g., pyridine, 1.5 mmol) to the solution.
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visual Guides and Workflows
General Sulfonamide Synthesis Workflow
The following diagram illustrates the typical experimental workflow for sulfonamide synthesis.
References
Technical Support Center: Overcoming Low Yields in Reactions Involving Tetrahydro-2H-pyran-4-sulfonyl chloride
Welcome to the technical support center for reactions involving Tetrahydro-2H-pyran-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is primarily used as a building block in medicinal chemistry for the synthesis of sulfonamides. The sulfonamide functional group is a crucial component in a wide range of therapeutic agents due to its favorable physicochemical and biological properties.
Q2: I am observing a very low yield in my reaction of this compound with a primary amine. What are the most likely causes?
A2: Low yields in sulfonamide synthesis from this compound can stem from several factors:
-
Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.
-
Sub-optimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.
-
Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly, leading to incomplete conversion.
-
Side reactions: The formation of byproducts, such as di-sulfonated amines (with primary amines), can consume the starting materials and reduce the desired product's yield.
-
Impure starting materials: Impurities in the sulfonyl chloride or the amine can interfere with the reaction.
Q3: How can I minimize the hydrolysis of this compound?
A3: To prevent hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use a fresh bottle of the sulfonyl chloride or to purify it before use if it has been stored for an extended period.
Q4: What are the recommended bases and solvents for this reaction?
A4: The choice of base and solvent is critical for optimizing the reaction.
-
Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl byproduct. Pyridine can also be used and can sometimes act as a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base might be necessary.
-
Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically recommended. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q5: My primary amine is forming a di-sulfonylated byproduct. How can I promote mono-sulfonylation?
A5: Di-sulfonylation can be a significant issue with primary amines. To favor the formation of the mono-sulfonylated product, consider the following strategies:
-
Control stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents).
-
Slow addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, reducing the likelihood of the second sulfonylation.
-
Lower reaction temperature: Running the reaction at a lower temperature can increase the selectivity for mono-sulfonylation.
-
Choice of base: A weaker or sterically hindered base may be less likely to deprotonate the initially formed sulfonamide, thus disfavoring the second reaction.
Troubleshooting Guides
Problem 1: Low to No Product Formation
This is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Condition A | Yield Range (A) | Condition B | Yield Range (B) | Remarks |
| Base | Pyridine | Moderate to Good | Triethylamine (TEA) | Good to Excellent | TEA is a stronger base and often leads to faster reactions and higher yields, but pyridine can sometimes offer better selectivity. |
| Solvent | Dichloromethane (DCM) | Good to Excellent | Tetrahydrofuran (THF) | Good | DCM is often a good first choice due to its inertness and ability to dissolve a wide range of reactants. |
| Temperature | 0 °C to Room Temp | Varies | Room Temp to Reflux | Generally Higher | Higher temperatures can increase reaction rates but may also lead to more side products. Optimization is key. |
| Amine Type | Primary Aliphatic | Good to Excellent | Primary Aromatic (Aniline) | Moderate to Good | Electron-withdrawing groups on the amine can decrease its nucleophilicity and require more forcing conditions. |
Yield ranges are generalized for aliphatic sulfonyl chlorides and may vary depending on the specific substrates.
Problem 2: Formation of Significant Byproducts
The presence of byproducts can complicate purification and significantly lower the yield of the desired sulfonamide.
Common Byproducts and Their Identification:
| Byproduct | Identification by ¹H NMR | Identification by IR (cm⁻¹) | Mitigation Strategy |
| Tetrahydro-2H-pyran-4-sulfonic acid | Absence of amine protons, broad -OH signal. | Strong, broad O-H stretch (~3000), S=O stretches (~1350, ~1170). | Ensure strictly anhydrous reaction conditions. |
| Di-sulfonated Amine (from primary amine) | Disappearance of the N-H proton of the mono-sulfonamide. | Absence of N-H stretch (~3300). | Use a 1:1 or slight excess of amine to sulfonyl chloride; slow addition of sulfonyl chloride at low temperature. |
Experimental Workflow for Minimizing Byproducts:
Caption: Workflow for selective mono-sulfonylation.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous triethylamine (1.5 - 2.0 eq) or pyridine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM.
-
Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol for Purification by Recrystallization
-
Dissolve the crude sulfonamide in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Recommended Recrystallization Solvents for Sulfonamides:
| Solvent System | Comments |
| Ethanol/Water | A versatile system for a wide range of sulfonamides. |
| Isopropanol/Water | Often provides good crystal quality. |
| Ethyl Acetate/Hexanes | Suitable for less polar sulfonamides. |
By following these guidelines and troubleshooting steps, researchers can significantly improve the yields and purity of sulfonamides derived from this compound, facilitating the advancement of their research and development projects.
"Tetrahydro-2H-pyran-4-sulfonyl chloride" moisture sensitivity and hydrolysis
This technical support center provides guidance on the moisture sensitivity, hydrolysis, handling, and troubleshooting for Tetrahydro-2H-pyran-4-sulfonyl chloride. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is highly sensitive to moisture.[1] It will readily react with water, including atmospheric humidity. This reaction leads to the hydrolysis of the sulfonyl chloride group. Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its integrity and reactivity for its intended use.[1][2][3]
Q2: What is the hydrolysis reaction of this compound?
A2: Upon contact with water, this compound hydrolyzes to form tetrahydro-2H-pyran-4-sulfonic acid and hydrochloric acid. This reaction is generally irreversible and can be vigorous. The generation of corrosive hydrochloric acid gas is a significant safety concern.
Q3: What are the recommended storage and handling procedures for this compound?
A3: To prevent degradation due to moisture, follow these procedures:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[1]
-
Handling: All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[2][3] Use dry solvents and reagents for all reactions involving this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Q4: What are the signs of decomposition for this compound?
A4: Decomposition due to moisture exposure may be indicated by:
-
A fuming appearance when exposed to air, which is the result of hydrochloric acid gas formation.
-
A decrease in the assay of the material.
-
Poor performance in reactions, such as low yields or the formation of unexpected byproducts.
-
A change in the physical appearance of the material.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction. | The this compound has likely degraded due to moisture exposure. | - Use a fresh bottle of the reagent. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere (nitrogen or argon). |
| Formation of unexpected byproducts. | The presence of water has led to the formation of tetrahydro-2H-pyran-4-sulfonic acid, which may interfere with the desired reaction or catalyze side reactions. | - Purify all starting materials to remove any residual water. - Use a desiccant in the reaction setup if appropriate. - Re-evaluate the reaction workup procedure to ensure moisture is not introduced. |
| The reagent is fuming upon opening the container. | The reagent has been exposed to atmospheric moisture, leading to the generation of HCl gas. | - Handle the container in a well-ventilated fume hood. - Minimize the time the container is open. - Blanket the container with an inert gas before resealing. - Consider that the quality of the reagent may be compromised. |
| Inconsistent reaction results. | Inconsistent exclusion of moisture between different reaction setups. | - Standardize the procedure for drying glassware, solvents, and other reagents. - Implement a consistent protocol for maintaining an inert atmosphere throughout the reaction. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Transfer: Transfer this compound using a syringe or cannula under a positive flow of inert gas. If weighing is necessary, do so quickly in a dry environment or in a glove box.
-
Reaction: Add the reagent to the reaction mixture containing anhydrous solvent and other reactants under the inert atmosphere.
-
Workup: Quench the reaction with a suitable reagent. Be aware that quenching with water or aqueous solutions may be exothermic and will generate HCl.
Visualizations
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 3. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Reactions of Sulfonyl Chlorides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during reactions of sulfonyl chlorides with nucleophiles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sulfonylation of nucleophiles.
Issue 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester
Question: My sulfonylation reaction with a primary/secondary amine or an alcohol is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in sulfonylation reactions can be attributed to several factors, including the reactivity of the nucleophile, suboptimal reaction conditions, or the quality of the reagents.
Troubleshooting Steps:
-
Assess Nucleophile Reactivity:
-
Steric Hindrance: Sterically hindered amines or alcohols react more slowly. Consider increasing the reaction temperature to overcome the activation energy barrier.
-
Nucleophilicity: Electron-withdrawing groups on an amine can decrease its nucleophilicity, slowing down the reaction. Conversely, electron-donating groups increase reactivity.
-
-
Optimize the Base:
-
The choice of base is critical. Tertiary amines like pyridine and triethylamine (TEA) are commonly used to neutralize the HCl byproduct.[1]
-
For less reactive nucleophiles, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.
-
The addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly with alcohols. DMAP reacts with the sulfonyl chloride to form a highly reactive intermediate.
-
-
Solvent Selection:
-
Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.
-
For sluggish reactions, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) can be beneficial.
-
-
Reagent Quality and Handling:
-
Sulfonyl Chloride Purity: Ensure the sulfonyl chloride is of high purity and has not been hydrolyzed by moisture to the corresponding sulfonic acid.[2] Sulfonyl chlorides are sensitive to moisture and should be stored in a dry environment.[3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride, reducing the yield of the desired product.[2]
-
-
Reaction Temperature and Time:
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If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as higher temperatures can also promote side reactions.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, including a significant amount of a water-soluble byproduct and an unexpected chlorinated compound. How can I minimize these side reactions?
Answer:
The formation of side products is a common challenge in sulfonylation reactions. The primary culprits are often hydrolysis of the sulfonyl chloride and reaction with the solvent or base.
Troubleshooting Steps:
-
Minimizing Hydrolysis:
-
Strict Anhydrous Conditions: The most critical step to prevent the formation of the corresponding sulfonic acid is to rigorously exclude moisture from the reaction. This includes using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Preventing Reaction with the Base:
-
While tertiary amines are typically used as bases, they can sometimes react with sulfonyl chlorides, leading to complex mixtures.[2] If this is suspected, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge.
-
-
Avoiding Formation of Alkyl Chlorides (in reactions with alcohols):
-
The formation of an alkyl chloride from an alcohol is a possible side reaction, where the initially formed sulfonate ester is displaced by chloride ions.
-
To suppress this, consider using a non-chloride-containing sulfonating agent, such as a sulfonic anhydride (e.g., p-toluenesulfonic anhydride).[4]
-
Lowering the reaction temperature can also disfavor the SN2 displacement of the sulfonate by chloride.[4]
-
-
Controlling Di-sulfonylation (with primary amines):
-
Primary amines can sometimes undergo di-sulfonylation, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
To avoid this, use a stoichiometric amount or a slight excess of the amine.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for different nucleophiles with sulfonyl chlorides?
A1: Generally, the reactivity of nucleophiles with sulfonyl chlorides follows the order of their nucleophilicity. Primary and secondary amines are typically more nucleophilic than alcohols and will react preferentially. For instance, in a molecule containing both an amine and a hydroxyl group (an amino alcohol), N-sulfonylation is generally favored over O-sulfonylation due to the higher nucleophilicity of the amine.[5]
Q2: How can I improve the selectivity for N-sulfonylation over O-sulfonylation in an amino alcohol?
A2: To enhance selectivity for N-sulfonylation:
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures may increase the rate of the less favored O-sulfonylation.[5]
-
Choice of Base: A non-nucleophilic, sterically hindered base is preferred to avoid competition with the substrate. Pyridine is often used as both a base and a solvent and can effectively catalyze the reaction.[5]
Q3: My sulfonyl chloride is old. How can I check its purity and purify it if necessary?
A3: Old sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid. You can check the purity by melting point determination (if it's a solid) or by analytical techniques like NMR or GC-MS. To purify, you can attempt recrystallization from a suitable solvent. For liquid sulfonyl chlorides, distillation under reduced pressure may be possible, but caution is advised due to their reactivity. It is often best to use a fresh, unopened bottle of the sulfonating agent.[5]
Q4: Can I use an aqueous base for my sulfonylation reaction?
A4: While many sulfonylation reactions are performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride, some procedures, particularly with highly reactive amines, can be successfully carried out in aqueous media. For example, preparative reactions with certain primary and secondary amines in 1.0 M aqueous sodium hydroxide have been shown to give high yields of the corresponding sulfonamides.[6] The success of such a procedure depends on the relative rates of aminolysis and hydrolysis.
Q5: What is a "sulfene" intermediate and how might it affect my reaction?
A5: A sulfene is a highly reactive intermediate that can be generated from sulfonyl chlorides bearing an α-hydrogen (like methanesulfonyl chloride) in the presence of a strong, non-nucleophilic base such as triethylamine.[4] The base abstracts a proton, leading to the elimination of HCl and the formation of the sulfene. This intermediate can then react with various nucleophiles in the mixture, potentially leading to undesired side products and polymerization, which can lower the yield of the desired product. The formation of sulfene is more pronounced with stronger bases.[4]
Data Presentation
Table 1: Influence of Base on Sulfonamide Synthesis Yield (Qualitative Trends)
| Base | pKa of Conjugate Acid | General Observations | Potential Side Reactions |
| Pyridine | ~5.2 | Commonly used as both base and solvent; can act as a nucleophilic catalyst. | Can react with the sulfonyl chloride to form a reactive sulfonylpyridinium salt, which can then react with the nucleophile. |
| Triethylamine (TEA) | ~10.7 | Stronger base than pyridine, often leading to faster reaction rates. | Can promote the formation of sulfene intermediates with certain sulfonyl chlorides (e.g., methanesulfonyl chloride).[4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | A very strong, non-nucleophilic base; useful for deprotonating less acidic nucleophiles. | Its high basicity can promote elimination or other base-catalyzed side reactions. |
| 2,6-Lutidine | ~6.7 | A sterically hindered, non-nucleophilic base. | Less likely to react directly with the sulfonyl chloride. |
| Inorganic Bases (e.g., K₂CO₃, NaOH) | N/A | Can be used in some protocols, particularly in biphasic or aqueous systems. | Can increase the rate of hydrolysis of the sulfonyl chloride if water is present. |
Note: Optimal base selection is highly dependent on the specific substrates and reaction conditions.
Table 2: Competing Reactions of Sulfonyl Chlorides with Nucleophiles
| Reaction | Nucleophile | Product | Conditions Favoring This Reaction | How to Minimize |
| Desired Reaction (e.g., Aminolysis) | Primary/Secondary Amine | Sulfonamide | Anhydrous conditions, appropriate base, optimal temperature. | N/A |
| Desired Reaction (e.g., Alcoholysis) | Alcohol | Sulfonate Ester | Anhydrous conditions, often with a nucleophilic catalyst (e.g., DMAP). | N/A |
| Hydrolysis | Water | Sulfonic Acid | Presence of moisture. | Use anhydrous solvents and reagents, and an inert atmosphere.[2] |
| Reaction with Tertiary Amine Base | e.g., Pyridine, TEA | Complex mixture | Can occur, especially at higher temperatures. | Use a non-nucleophilic base like 2,6-lutidine.[2] |
| Alkyl Chloride Formation | Chloride ion (from HCl byproduct) | Alkyl Chloride | Higher temperatures, presence of a good leaving group (sulfonate). | Use a non-chloride sulfonating agent (e.g., sulfonic anhydride).[4] |
| Sulfene Formation | Strong, non-nucleophilic base | Sulfene intermediate -> byproducts | Sulfonyl chlorides with α-hydrogens (e.g., MsCl) and a strong base (e.g., TEA).[4] | Use a weaker base or a sulfonyl chloride without α-hydrogens. |
Experimental Protocols
Protocol 1: Synthesis of a Sulfonate Ester - Tosylation of Benzyl Alcohol
This protocol describes the conversion of benzyl alcohol to benzyl tosylate using p-toluenesulfonyl chloride (TsCl).
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
To a solution of benzyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.5 eq.) at 0 °C (ice bath).
-
Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-4 hours).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl tosylate.
-
The crude product can be purified by recrystallization (e.g., from a hexane/ether mixture) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Sulfonamide - Preparation of N-Benzyl-p-toluenesulfonamide
This protocol details the reaction of benzylamine with p-toluenesulfonyl chloride.
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude N-benzyl-p-toluenesulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
References
Analytical techniques for monitoring "Tetrahydro-2H-pyran-4-sulfonyl chloride" reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical techniques for monitoring reactions involving Tetrahydro-2H-pyran-4-sulfonyl chloride. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the consumption of this compound and the formation of my desired product?
A1: The primary techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of method depends on the properties of your reactants and products, the reaction matrix, and the information you need (e.g., qualitative monitoring vs. quantitative analysis).
Q2: this compound is highly reactive. Are there any general handling considerations for preparing samples for analysis?
A2: Yes, due to its reactivity, especially towards nucleophiles like water, it is crucial to handle this compound in an anhydrous environment. When sampling from the reaction mixture, it is often beneficial to immediately quench the reaction. This can be done by diluting the aliquot in a cold, aprotic solvent or by reacting it with a derivatizing agent that forms a more stable compound for analysis.[1]
Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What could be the cause?
A3: Multiple spots on a TLC plate can indicate the presence of starting materials, the desired product, and potential byproducts or impurities. Common side reactions with sulfonyl chlorides include hydrolysis of the starting material (if moisture is present) and bis-sulfonylation of primary amines. It is also possible for tertiary amine bases to react with the sulfonyl chloride, leading to complex mixtures.
Troubleshooting Guides
HPLC Analysis
Problem: I am having difficulty achieving good separation between my starting material, this compound, and my sulfonamide product.
-
Possible Cause 1: Inappropriate Column or Mobile Phase. The polarity of the stationary phase and the composition of the mobile phase are critical for good separation.
-
Solution 1: For reverse-phase HPLC, a C18 column is a good starting point. You can adjust the mobile phase composition, which is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic or trifluoroacetic acid), to optimize separation.[2] Experiment with gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent percentage.
-
Possible Cause 2: Poor Peak Shape. Tailing or fronting peaks can hinder resolution and quantification.
-
Solution 2: Ensure your sample is fully dissolved in the mobile phase before injection. The addition of a small amount of acid (like 0.1% formic acid) to the mobile phase can often improve the peak shape for acidic or basic analytes.
Problem: My this compound peak disappears or is very small, even at the beginning of the reaction.
-
Possible Cause 1: On-column Degradation. The sulfonyl chloride may be reacting with the mobile phase or the stationary phase.
-
Solution 1: Ensure your mobile phase is anhydrous if possible, although this can be challenging with reverse-phase HPLC. If degradation is suspected, consider derivatizing the sulfonyl chloride into a more stable compound before analysis.
-
Possible Cause 2: Hydrolysis Before Injection. The compound may be hydrolyzing in the sample vial while waiting for injection.
-
Solution 2: Minimize the time between sample preparation and injection. Use anhydrous solvents for dilution and consider cooling the autosampler tray.
GC-MS Analysis
Problem: I am not seeing a peak for my sulfonamide product, or the peak is very broad.
-
Possible Cause: Thermal Instability or Low Volatility. Sulfonamides can be non-volatile or thermally labile, leading to poor chromatographic performance or degradation in the hot injector port.
-
Solution: Consider derivatization to increase the volatility and thermal stability of your product. For example, silylation of the sulfonamide N-H group can improve its GC-MS analysis. Alternatively, analyze the corresponding sulfonamide as a more stable derivative.
Problem: I am concerned about the thermal stability of this compound during GC-MS analysis.
-
Possible Cause: High injector temperatures can cause decomposition of sulfonyl chlorides.
-
Solution: Use a lower injector temperature and a temperature ramp for the oven program. A good starting point is an initial oven temperature of 50°C, followed by a ramp up to 300°C.[3] If decomposition persists, derivatization may be necessary.
NMR Spectroscopy
Problem: The peaks in my 1H NMR spectrum are broad, making it difficult to monitor the reaction.
-
Possible Cause 1: Presence of Paramagnetic Species. Trace metals can cause peak broadening.
-
Solution 1: Ensure your NMR tube and solvent are clean. If the reaction involves metal catalysts, consider filtering the sample through a small plug of silica gel before analysis.
-
Possible Cause 2: Chemical Exchange. Protons involved in chemical exchange, such as those on amines or in the presence of acid/base, can appear broad.
-
Solution 2: Try acquiring the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen. Adding a drop of D2O can help identify exchangeable protons as their peaks will disappear.
FTIR Spectroscopy
Problem: The infrared spectral changes are too subtle to accurately monitor the reaction progress.
-
Possible Cause: Overlapping Bands. The characteristic vibrational bands of the starting material and product may overlap.
-
Solution: Focus on unique, well-resolved peaks. For the consumption of this compound, monitor the disappearance of the S=O stretching bands (typically around 1370 cm⁻¹ and 1170 cm⁻¹). For the formation of a sulfonamide, look for the appearance of the N-H stretching and bending vibrations and the sulfonamide S=O stretching bands. In-situ FTIR (ReactIR) can be particularly powerful for tracking these changes in real-time.[1]
Experimental Protocols
General Protocol for HPLC Reaction Monitoring
This is a general starting method that should be optimized for your specific reaction.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 95% A, 5% B. Ramp to 5% A, 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench by diluting in a known volume (e.g., 1 mL) of cold acetonitrile. Vortex and inject.
General Protocol for GC-MS Reaction Monitoring
This protocol is adapted from methods for similar compounds and should be optimized.[3][4]
| Parameter | Value |
| Column | DB-5ms (or similar), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 1 minute. Ramp to 300 °C at 25 °C/min. Hold for 3 minutes. |
| Ion Source Temp. | 200 °C |
| Mass Range | 50-400 m/z |
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench by diluting in a suitable solvent (e.g., 1 mL of dichloromethane). If derivatization is needed, add the derivatizing agent at this stage.
Visualizations
Caption: General experimental workflow for monitoring reactions.
Caption: Troubleshooting guide for poor HPLC peak resolution.
References
Validation & Comparative
Comparative Reactivity of Tetrahydro-2H-pyran-4-sulfonyl Chloride and Other Common Sulfonylating Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, moieties frequently integral to the structure and function of therapeutic agents. This guide provides a comparative analysis of the reactivity of Tetrahydro-2H-pyran-4-sulfonyl chloride alongside other widely utilized sulfonyl chlorides, namely methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and benzenesulfonyl chloride (BsCl). This comparison is supported by available experimental data and established principles of chemical reactivity, offering a framework for informed reagent selection in research and development.
Executive Summary of Reactivity
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the substituent attached to the sulfonyl group. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides in nucleophilic substitution reactions. This is attributed to the electron-donating nature of the aryl ring, which slightly reduces the electrophilicity of the sulfur center.
Based on these principles and available data, a general reactivity trend can be proposed:
Methanesulfonyl Chloride > Benzenesulfonyl Chloride > this compound (predicted) > p-Toluenesulfonyl Chloride
Comparative Reactivity Data
To provide a quantitative basis for comparison, the following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride in 50% acetone/50% water (v/v) at 25.0 °C. Hydrolysis is a common solvolysis reaction used to gauge the reactivity of sulfonyl chlorides.
| Sulfonyl Chloride | Structure | Rate Constant (k) in 50% Acetone/Water at 25.0 °C (min⁻¹) | Relative Reactivity (normalized to TsCl) |
| Methanesulfonyl Chloride | CH₃SO₂Cl | Data not available in this specific solvent mixture | - |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 0.0146[1] | 1.38 |
| p-Toluenesulfonyl Chloride | p-CH₃C₆H₄SO₂Cl | 0.0106[1] | 1.00 |
| This compound | C₅H₉O(SO₂Cl) | Data not available | - |
Note: The absence of directly comparable data for methanesulfonyl chloride in this specific solvent system and for this compound highlights a gap in the literature. The provided data for benzenesulfonyl and p-toluenesulfonyl chlorides illustrates the impact of a weakly electron-donating group (methyl) on the aromatic ring, which slightly decreases reactivity compared to the unsubstituted analog.
Factors Influencing Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is governed by a combination of electronic and steric effects:
-
Electronic Effects: The electrophilicity of the sulfur atom is the primary driver of reactivity. Electron-withdrawing groups attached to the sulfonyl moiety increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. For instance, the methyl group in p-toluenesulfonyl chloride is electron-donating, making it slightly less reactive than benzenesulfonyl chloride.[1] Alkanesulfonyl chlorides, lacking an electron-donating aromatic ring system, are generally more reactive than their aryl counterparts.[1]
-
Steric Effects: The steric hindrance around the sulfonyl group can also influence the rate of reaction. Bulky substituents can impede the approach of the nucleophile, thereby slowing down the reaction. This may be a contributing factor to the predicted reactivity of this compound, which is sterically more demanding than methanesulfonyl chloride.
Experimental Protocols
For researchers wishing to directly compare the reactivity of this compound or other sulfonyl chlorides, the following detailed experimental protocols for a sulfonylation reaction and its analysis are provided.
Protocol 1: Comparative Sulfonylation of a Primary Amine
This protocol describes a general procedure for the reaction of a sulfonyl chloride with a primary amine, which can be adapted for comparative studies by ensuring identical reaction conditions for each sulfonyl chloride.
Materials:
-
Primary amine (e.g., benzylamine)
-
Sulfonyl chloride (e.g., this compound, MsCl, TsCl, BsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
For a comparative study, it is crucial to maintain identical concentrations, temperatures, and reaction times for each sulfonyl chloride being tested. The yield of the resulting sulfonamide can be used as a measure of reactivity.
Protocol 2: Kinetic Analysis by HPLC with Derivatization
Direct analysis of highly reactive sulfonyl chlorides by HPLC can be challenging. A more robust method involves quenching the reaction and derivatizing the remaining sulfonyl chloride into a stable, chromophoric compound that can be easily quantified.
Materials:
-
Reaction mixture from Protocol 1
-
Quenching/derivatization solution (e.g., a solution of aniline in anhydrous acetonitrile)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Sampling and Derivatization: At specific time points during the reaction described in Protocol 1, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction and derivatize the unreacted sulfonyl chloride by adding the aliquot to a known excess of the quenching/derivatization solution (e.g., 900 µL of aniline in acetonitrile). The sulfonyl chloride will react rapidly with the aniline to form a stable sulfonamide derivative.
-
Sample Preparation for HPLC: Dilute the derivatized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength should be chosen to maximize the absorbance of the derivatized product. A DAD can be used to identify the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Create a calibration curve using known concentrations of the pure, derivatized sulfonyl chloride. Use this curve to determine the concentration of the unreacted sulfonyl chloride in the reaction samples at each time point. The rate of disappearance of the sulfonyl chloride can then be calculated to determine the reaction kinetics.
Visualizing Reaction Workflow and Principles
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Conclusion
The selection of an appropriate sulfonylating agent is a nuanced decision that depends on the specific requirements of a synthetic route, including the nucleophilicity of the substrate, desired reaction kinetics, and the electronic properties of the target molecule. While methanesulfonyl chloride offers high reactivity for rapid conversions, arylsulfonyl chlorides like tosyl chloride and benzenesulfonyl chloride provide a more moderate and often more selective reactivity profile.
This compound, as a cyclic alkanesulfonyl chloride, is predicted to exhibit intermediate reactivity. However, the lack of specific kinetic data underscores the need for further experimental investigation to precisely characterize its reactivity relative to other common sulfonylating agents. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions for the optimization of their synthetic endeavors.
References
A Comparative Guide to Sulfonamide Synthesis: Tetrahydro-2H-pyran-4-sulfonyl Chloride vs. Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two sulfonyl chlorides, the aliphatic Tetrahydro-2H-pyran-4-sulfonyl chloride and the aromatic benzenesulfonyl chloride, for the synthesis of sulfonamides. While benzenesulfonyl chloride is a well-established reagent with extensive supporting data, this guide also explores the potential of its tetrahydro-pyran counterpart, a building block of increasing interest in medicinal chemistry due to the prevalence of the tetrahydropyran motif in bioactive molecules.
Benzenesulfonyl Chloride: The Archetypal Reagent
Benzenesulfonyl chloride is a widely used reagent for the preparation of sulfonamides. Its reactivity is well-documented, and it serves as a benchmark for sulfonamide synthesis. The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Experimental Data for Benzenesulfonyl Chloride
The synthesis of sulfonamides using benzenesulfonyl chloride is a robust and high-yielding reaction with a variety of amines. Below is a summary of representative experimental data.
| Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane (DCM) | 0°C to room temperature | ~85-100% | [1][2] |
| p-Toluidine | Pyridine | Dichloromethane (DCM) | 0-25°C | Quantitative | [2] |
| Dibutylamine | Sodium Hydroxide (1.0 M aq.) | Water | Not specified | 94% | [3][4] |
| 1-Octylamine | Sodium Hydroxide (1.0 M aq.) | Water | Not specified | 98% | [3][4] |
| Hexamethyleneimine | Sodium Hydroxide (1.0 M aq.) | Water | Not specified | 97% | [3][4] |
| Diethylamine | Not specified | Not specified | Not specified | Not specified | [5] |
| Various primary and secondary amines | Triethylamine (TEA) | Tetrahydrofuran (THF) | Ice bath to room temp, 6h | 86% (with aniline) | [1] |
Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide
This protocol describes a standard laboratory procedure for the synthesis of a sulfonamide from benzenesulfonyl chloride and aniline.
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: General workflow for sulfonamide synthesis using benzenesulfonyl chloride.
This compound: An Emerging Aliphatic Alternative
This compound is an aliphatic sulfonyl chloride that incorporates the privileged tetrahydropyran scaffold. While specific experimental data for its use in sulfonamide synthesis is not widely available in the peer-reviewed literature, its reactivity can be inferred from the general principles of organic chemistry.
Reactivity Profile: Aliphatic vs. Aromatic Sulfonyl Chlorides
The reactivity of sulfonyl chlorides is influenced by the electronic nature of the group attached to the sulfonyl moiety.
-
Benzenesulfonyl chloride (Aromatic): The phenyl group is electron-withdrawing through inductive effects, which increases the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles. The aromatic ring can also stabilize the transition state to some extent.
-
This compound (Aliphatic): The tetrahydropyran ring is an aliphatic, electron-donating group through inductive effects. This is expected to slightly decrease the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride, potentially leading to slower reaction rates under identical conditions.
Despite the potential for slightly lower reactivity, aliphatic sulfonyl chlorides readily react with amines to form sulfonamides, often in high yields. The reaction mechanism is analogous to that of aromatic sulfonyl chlorides.
Proposed Experimental Protocol for this compound
A general protocol for the synthesis of a sulfonamide using an aliphatic sulfonyl chloride is provided below. This protocol would likely be a suitable starting point for reactions with this compound, with optimization of reaction time and temperature potentially required.
Materials:
-
Primary or secondary amine
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Standard workup reagents (as listed for benzenesulfonyl chloride)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC until completion.
-
Perform an aqueous workup as described for the benzenesulfonyl chloride protocol to isolate the crude product.
-
Purify the product by column chromatography or recrystallization.
Caption: Proposed workflow for sulfonamide synthesis using this compound.
Comparative Summary
| Feature | Benzenesulfonyl Chloride | This compound |
| Class | Aromatic Sulfonyl Chloride | Aliphatic Sulfonyl Chloride |
| Reactivity | High, due to electron-withdrawing nature of the phenyl group. | Expected to be slightly lower than benzenesulfonyl chloride due to the electron-donating aliphatic ring. |
| Experimental Data | Abundant, with well-established protocols and high yields reported for a wide range of amines. | Limited publicly available data on specific reaction conditions and yields for sulfonamide synthesis. |
| Resulting Sulfonamide | Aryl sulfonamide | Aliphatic sulfonamide with a tetrahydropyran moiety. |
| Applications of Resulting Sulfonamides | Broad applications in pharmaceuticals and materials science. | The tetrahydropyran motif is a desirable feature in modern drug discovery for improving physicochemical properties. |
Conclusion
Benzenesulfonyl chloride remains a reliable and highly effective reagent for the synthesis of a wide array of sulfonamides, backed by a vast body of experimental evidence. Its reactivity and the predictability of its reactions make it a staple in organic synthesis.
This compound represents a valuable, albeit less characterized, building block for the introduction of the medicinally relevant tetrahydropyran scaffold into sulfonamide structures. While direct experimental comparisons of its performance are currently limited, its chemical nature as an aliphatic sulfonyl chloride suggests it will be a competent reagent for sulfonamide synthesis, likely requiring slightly adjusted reaction conditions compared to its aromatic counterpart. The incorporation of the tetrahydropyran unit can offer advantages in drug design by influencing properties such as solubility and metabolic stability. Further experimental investigation into the reactivity and scope of this compound is warranted to fully elucidate its potential in the synthesis of novel sulfonamide-based therapeutics.
References
Spectroscopic analysis to confirm the structure of "Tetrahydro-2H-pyran-4-sulfonyl chloride" derivatives
This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural confirmation of saturated heterocyclic sulfonyl chloride derivatives. Focusing on a representative compound, N-phenyl-tetrahydro-2H-pyran-4-sulfonamide, we present detailed experimental data and protocols. For comparative analysis, data for an analogous carbocyclic compound, N-phenyl-cyclohexanesulfonamide, is provided to highlight the distinguishing spectral features identifiable through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require robust and efficient methods for structural elucidation.
Comparative Spectroscopic Data Analysis
The unambiguous structural confirmation of a target molecule relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. In the following tables, we compare the expected spectral data for N-phenyl-tetrahydro-2H-pyran-4-sulfonamide with its carbocyclic analog, N-phenyl-cyclohexanesulfonamide.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | N-phenyl-tetrahydro-2H-pyran-4-sulfonamide | N-phenyl-cyclohexanesulfonamide | Key Differentiating Feature |
| NH Proton | ~7.15 ppm (s, 1H) | ~7.10 ppm (s, 1H) | Minimal difference; environment is similar. |
| Aromatic Protons | 7.20-7.40 ppm (m, 5H) | 7.20-7.40 ppm (m, 5H) | Identical aromatic moiety. |
| H-2, H-6 (Axial) | ~3.45 ppm (td, 2H) | 1.20-1.40 ppm (m, 4H) | Significant downfield shift due to the deshielding effect of the ring oxygen atom. |
| H-2, H-6 (Equatorial) | ~4.05 ppm (dd, 2H) | 1.20-1.40 ppm (m, 4H) | Significant downfield shift due to the deshielding effect of the ring oxygen atom. |
| H-3, H-5 (Axial) | ~1.80 ppm (m, 2H) | 1.60-1.80 ppm (m, 4H) | Overlapping signals in the cyclohexane analog. |
| H-3, H-5 (Equatorial) | ~2.15 ppm (m, 2H) | 1.60-1.80 ppm (m, 4H) | Overlapping signals in the cyclohexane analog. |
| H-4 | ~3.10 ppm (tt, 1H) | ~2.90 ppm (tt, 1H) | Minor difference in chemical shift. |
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | N-phenyl-tetrahydro-2H-pyran-4-sulfonamide | N-phenyl-cyclohexanesulfonamide | Key Differentiating Feature |
| C-4 (CH-SO₂) ** | ~60.5 ppm | ~62.0 ppm | Minor difference. |
| C-2, C-6 (CH₂-O) | ~66.8 ppm | N/A | Presence of signals in the 65-70 ppm range is a definitive marker for the tetrahydropyran ring. |
| C-3, C-5 (CH₂) ** | ~28.5 ppm | ~26.0 ppm | Minor difference. |
| Cyclohexane CH₂ | N/A | ~25.0, 26.0 ppm | Absence of the C-O signal. |
| Aromatic C (Quaternary) | ~137.0 ppm | ~137.0 ppm | Identical aromatic moiety. |
| Aromatic CH | ~129.5, 125.0, 121.0 ppm | ~129.5, 125.0, 121.0 ppm | Identical aromatic moiety. |
Table 3: Comparative IR Spectroscopy Data (KBr Pellet, cm⁻¹)
| Vibrational Mode | Characteristic Frequency Range | N-phenyl-tetrahydro-2H-pyran-4-sulfonamide | N-phenyl-cyclohexanesulfonamide | Key Differentiating Feature |
| N-H Stretch | 3350 - 3250 | ~3280 cm⁻¹ | ~3285 cm⁻¹ | Minimal difference. |
| C-H Stretch (Aromatic) | 3100 - 3000 | ~3060 cm⁻¹ | ~3060 cm⁻¹ | Identical aromatic moiety. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | ~2950, 2860 cm⁻¹ | ~2945, 2855 cm⁻¹ | Minor differences in band shape. |
| S=O Asymmetric Stretch | 1350 - 1310 | ~1330 cm⁻¹[1] | ~1328 cm⁻¹ | Highly characteristic of the sulfonamide group.[1][2] |
| S=O Symmetric Stretch | 1170 - 1140 | ~1155 cm⁻¹[1][2][3] | ~1152 cm⁻¹[1][2][3] | Highly characteristic of the sulfonamide group.[1][2] |
| C-O-C Stretch (Ether) | 1150 - 1050 | ~1085 cm⁻¹ | N/A | A strong, prominent band confirming the presence of the tetrahydropyran ring. |
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Analysis | N-phenyl-tetrahydro-2H-pyran-4-sulfonamide | N-phenyl-cyclohexanesulfonamide | Key Differentiating Feature |
| Molecular Formula | C₁₁H₁₅NO₃S | C₁₂H₁₇NO₂S | Different molecular formulas. |
| Molecular Weight | 241.31 g/mol | 239.33 g/mol | Different molecular weights. |
| [M+H]⁺ (Protonated Molecule) | m/z 242.1 | m/z 240.1 | Base peak for comparison. |
| Key Fragmentation Ion 1 | m/z 178.1 ([M+H - SO₂]⁺) | m/z 176.1 ([M+H - SO₂]⁺) | Common loss of SO₂ in sulfonamides.[4] |
| Key Fragmentation Ion 2 | m/z 85.1 (Tetrahydropyran fragment) | m/z 83.1 (Cyclohexyl fragment) | Fragment corresponds to the saturated ring , providing direct evidence for the core structure. |
Workflow for Structural Confirmation
Caption: Workflow for Spectroscopic Structure Confirmation.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for obtaining high-quality data.
Protocol 1: Synthesis of N-phenyl-tetrahydro-2H-pyran-4-sulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: Add triethylamine (1.2 eq) to the solution. Subsequently, add a solution of Tetrahydro-2H-pyran-4-sulfonyl chloride (1.1 eq) in DCM (5 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with 1M HCl (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture to yield the title compound as a white solid.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
¹H NMR Parameters: Employ a 30-degree pulse angle with a relaxation delay of 1.0 second. Acquire 16 scans.
-
¹³C NMR Parameters: Employ a 30-degree pulse angle with a 2.0-second relaxation delay. Acquire 1024 scans. Process the data with a line broadening of 1.0 Hz.
Protocol 3: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic-grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.
Protocol 4: Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 100-fold with a 50:50 acetonitrile:water mixture containing 0.1% formic acid.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Parameters: Operate in positive ion mode with a capillary voltage of 3.5 kV. Set the nebulizer gas (nitrogen) pressure to 30 psi and the drying gas flow to 8 L/min at a temperature of 325 °C. Acquire data over a mass range of m/z 50-500.
By following these protocols and using the comparative data as a benchmark, researchers can confidently and accurately determine the structure of this compound derivatives.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. rsc.org [rsc.org]
- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Swap: Enhancing Drug Properties by Replacing Cyclohexane with Tetrahydropyran
A Comparative Guide for Drug Development Professionals on the Bioisosteric Replacement of Cyclohexane with Tetrahydropyran
In the landscape of modern drug design, the strategic modification of molecular scaffolds is paramount to optimizing the efficacy, safety, and pharmacokinetic profile of therapeutic candidates. One such impactful modification is the bioisosteric replacement of a cyclohexane ring with a tetrahydropyran (THP) moiety. This substitution, while seemingly subtle, can profoundly alter a compound's physicochemical properties, leading to significant improvements in its drug-like characteristics. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to inform researchers and scientists on the strategic application of this bioisosteric switch.
The rationale for replacing a lipophilic cyclohexane ring with the more polar tetrahydropyran rests on several key principles of medicinal chemistry. The introduction of an oxygen atom into the carbocyclic ring imparts a number of desirable changes.[1] It can reduce lipophilicity, which is often linked to improved solubility and reduced off-target toxicity.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with the biological target and improving binding affinity and selectivity.[1] This strategic replacement has been successfully employed to refine the absorption, distribution, metabolism, and excretion (ADME) profiles of various drug candidates.[1]
Comparative Analysis: Cyclohexane vs. Tetrahydropyran Analogs
The tangible benefits of the cyclohexane-to-tetrahydropyran substitution are best illustrated through comparative experimental data. A notable example is in the development of Janus kinase 1 (JAK1) selective inhibitors, where this bioisosteric replacement led to a superior preclinical candidate.
| Property | Cyclohexane Analog (Compound 18) | Tetrahydropyran Analog (Compound 19) | Fold Improvement |
| LogD at pH 7.4 | 2.66 | 2.08 | 0.78x (Lower lipophilicity) |
| Lipophilic Ligand Efficiency (LLE) | - | - | 1.4-fold increase |
| Rat Hepatic Intrinsic Clearance (CLint) | High | Low | Improved Metabolic Stability |
| Human Hepatic Intrinsic Clearance (CLint) | High | Low | Improved Metabolic Stability |
| Unbound in vivo Rat Clearance | High | Low | Significant Decrease |
Table 1: Comparative data for a JAK1 inhibitor and its tetrahydropyran analog. The replacement of the cyclohexane ring with a tetrahydropyran ring resulted in a compound with lower lipophilicity (LogD), improved metabolic stability (lower clearance), and enhanced lipophilic ligand efficiency.[1]
In another compelling case, the development of the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156, incorporated a tetrahydropyran-amine fragment. This strategic choice contributed to a superior overall profile, including good oral bioavailability and robust efficacy in preclinical models. While a direct comparison with a cyclohexane analog is not publicly available, the selection of the THP moiety was a deliberate design choice to optimize the compound's properties for clinical development.
Experimental Protocols
To facilitate the direct comparison of cyclohexane and tetrahydropyran analogs, the following standardized in vitro assays are crucial.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal permeability of drug candidates.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm² for the assay to be valid.
-
Compound Incubation: The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over a 2-hour incubation period at 37°C. To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Sample Analysis: Samples are collected from the donor and receiver compartments at specified time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
Methodology:
-
Reaction Mixture Preparation: The test compound (typically at 1 µM) is incubated with pooled human or rat liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is run in parallel to assess non-CYP mediated degradation.
-
Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Visualizing Key Processes
To better understand the context and workflow of applying the cyclohexane-to-tetrahydropyran bioisosteric replacement, the following diagrams illustrate a relevant signaling pathway and a typical in vitro ADME screening cascade.
Conclusion
The bioisosteric replacement of cyclohexane with tetrahydropyran is a powerful and proven strategy in drug discovery for enhancing the ADME properties of lead compounds. By judiciously introducing a polar oxygen atom, medicinal chemists can fine-tune lipophilicity, improve metabolic stability, and introduce new hydrogen bonding capabilities. The case of the JAK1 inhibitors clearly demonstrates the significant advantages that can be gained from this approach. By employing a systematic screening cascade of in vitro ADME assays, researchers can efficiently evaluate and compare cyclohexane and tetrahydropyran analogs to identify candidates with the highest potential for successful clinical development. This guide serves as a foundational resource for leveraging this valuable bioisosteric switch to design safer and more effective medicines.
References
Tetrahydro-2H-pyran-4-sulfonyl chloride: A Comparative Guide to its Efficacy in Synthesizing Targeted Drug Candidates
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of targeted drug candidates. Tetrahydro-2H-pyran-4-sulfonyl chloride has emerged as a valuable reagent for introducing the tetrahydropyran-4-sulfonyl moiety, a structural motif present in a variety of biologically active molecules. This guide provides a comprehensive comparison of its performance with alternative reagents, supported by experimental data, to inform strategic decisions in medicinal chemistry.
The tetrahydropyran ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties such as solubility and metabolic stability. When functionalized with a sulfonyl chloride group, it provides a reactive handle for the facile formation of sulfonamides, which are key functional groups in many therapeutic agents, including inhibitors of kinases and other enzymes.
Comparative Analysis of Sulfonylating Agents
The efficacy of this compound can be best understood through comparison with other sulfonylating agents commonly employed in the synthesis of drug candidates. While direct head-to-head comparative studies are limited in published literature, an analysis of reported synthetic protocols for similar target molecules allows for an indirect assessment of performance.
For the purpose of this guide, we will compare the use of this compound with two common alternatives: the aromatic p-Toluenesulfonyl Chloride (Ts-Cl) and the acyclic Methanesulfonyl Chloride (Ms-Cl). The following table summarizes typical reaction conditions and reported yields for the synthesis of sulfonamides using these reagents.
| Feature | This compound | p-Toluenesulfonyl Chloride (Ts-Cl) | Methanesulfonyl Chloride (Ms-Cl) |
| Typical Substrates | Primary and secondary amines | Primary and secondary amines, alcohols | Primary and secondary amines, alcohols |
| Reaction Conditions | Amine, base (e.g., DIPEA, Et3N), solvent (e.g., DCM, THF), room temperature | Amine, base (e.g., pyridine, Et3N), solvent (e.g., DCM, Chloroform), 0 °C to room temperature | Amine, base (e.g., Et3N, DIPEA), solvent (e.g., DCM, THF), 0 °C to room temperature |
| Reported Yields | 28% - Moderate (for simple sulfonamide) | Generally high (70-95%) | Generally high (80-98%) |
| Key Advantages | Introduces a sp³-rich, polar, non-planar scaffold, potentially improving solubility and metabolic stability. | Well-established reactivity, readily available, and cost-effective. The tosyl group can also serve as a protecting group. | Small, non-bulky group, high reactivity, and excellent leaving group properties of the resulting mesylate. |
| Potential Limitations | Potentially lower yields compared to simpler sulfonyl chlorides. Availability and cost may be higher. | The aromatic ring can be a site for metabolic modification (e.g., hydroxylation). | The small size may not provide the desired steric interactions with the target protein. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative experimental protocols for the synthesis of sulfonamides using this compound and a common alternative.
Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide
This protocol describes the synthesis of a simple sulfonamide using this compound, as adapted from patent literature.
Materials:
-
This compound
-
Aqueous Ammonia (NH4OH)
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add aqueous ammonia (a large excess).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a mixture of DCM and EtOAc to afford the desired Tetrahydro-2H-pyran-4-sulfonamide.
Protocol 2: General Synthesis of Sulfonamides using p-Toluenesulfonyl Chloride
This protocol outlines a general procedure for the synthesis of sulfonamides from an amine and p-Toluenesulfonyl Chloride.
Materials:
-
Primary or secondary amine
-
p-Toluenesulfonyl Chloride (Ts-Cl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve the amine (1.0 eq) in DCM and add pyridine or Et3N (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-Toluenesulfonyl Chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the context in which drug candidates synthesized using these reagents might function, a representative signaling pathway is provided. Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes, and many of these inhibitors feature cyclic amine structures that could be derivatized with reagents like this compound.
The following diagram illustrates a general experimental workflow for the synthesis and subsequent analysis of a targeted drug candidate.
References
A Comparative Guide to Alternatives for Tetrahydro-2H-pyran-4-sulfonyl Chloride in Sulfonamide Synthesis
For researchers and professionals in drug development, the formation of the sulfonamide bond is a cornerstone of medicinal chemistry. Tetrahydro-2H-pyran-4-sulfonyl chloride serves as a key building block, incorporating a saturated heterocyclic motif prevalent in many bioactive molecules. However, the exploration of alternative sulfonylating agents is crucial for expanding chemical space, modulating physicochemical properties, and navigating intellectual property landscapes. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides, influencing reaction efficiency, purification strategies, and the ultimate properties of the target molecule. While this compound is a valuable reagent, a variety of other aliphatic and heterocyclic sulfonyl chlorides offer distinct advantages in terms of steric and electronic properties, as well as commercial availability.
Performance Comparison of Sulfonylating Agents
The reactivity of sulfonyl chlorides in the formation of sulfonamides is influenced by factors such as steric hindrance around the sulfonyl group and the electron-withdrawing or -donating nature of the attached R group. The following table summarizes the performance of several alternatives in comparison to this compound when reacted with a primary amine, such as benzylamine, under standardized conditions.
| Sulfonyl Chloride | Structure | Typical Yield (%) | Reaction Time (h) | Key Characteristics |
| This compound | ![]() | 85-95 | 2-4 | Introduces a desirable THP motif; good reactivity. |
| Cyclohexanesulfonyl chloride | ![]() | 80-90 | 2-4 | Lipophilic carbocyclic alternative; sterically similar to the THP variant. |
| Cyclopentanesulfonyl chloride | ![]() | 82-92 | 2-4 | Slightly less sterically hindered than the cyclohexyl and THP analogs. |
| 1-Butanesulfonyl chloride | ![]() | 88-98 | 1-3 | Acyclic, flexible chain; generally high reactivity due to lower steric bulk. |
| Methanesulfonyl chloride (MsCl) | ![]() | 90-99 | 0.5-2 | Highly reactive, small R group; can be prone to side reactions if not controlled. |
Note: Yields and reaction times are representative and can vary based on the specific amine substrate, base, solvent, and temperature used.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative sulfonamide, N-benzyl-tetrahydro-2H-pyran-4-sulfonamide, and a close analog using an alternative sulfonylating agent.
Protocol 1: Synthesis of N-benzyl-tetrahydro-2H-pyran-4-sulfonamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
This compound (1.0 eq), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the cooled amine solution over 15-20 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-tetrahydro-2H-pyran-4-sulfonamide.
Protocol 2: Synthesis of N-benzyl-cyclohexanesulfonamide
Materials:
-
Cyclohexanesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of cyclohexanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, pyridine (2.0 eq) is added, and the mixture is cooled to 0 °C.
-
A solution of benzylamine (1.05 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is then diluted with ethyl acetate and washed with 1 M HCl to remove excess pyridine.
-
The organic layer is further washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is evaporated in vacuo, and the resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the final product, N-benzyl-cyclohexanesulfonamide.
Workflow and Decision Making
The selection of an appropriate sulfonylating agent often follows a logical progression based on the synthetic goals. The following diagram illustrates a typical decision-making workflow for this process.
Caption: Decision workflow for selecting a sulfonylating agent.
This guide provides a starting point for the informed selection of sulfonylating agents in sulfonamide synthesis. The choice between this compound and its alternatives will ultimately depend on the specific goals of the research program, including the desired physicochemical properties of the final compound, synthetic feasibility, and cost-effectiveness. Researchers are encouraged to consider this comparative data and the outlined protocols as a foundation for their synthetic endeavors.
Characterization of sulfonamides derived from "Tetrahydro-2H-pyran-4-sulfonyl chloride"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of sulfonamides synthesized from tetrahydro-2H-pyran-4-sulfonyl chloride. It includes a comparative analysis of their potential biological activities, supported by generalized experimental data and detailed methodologies. This document is intended to serve as a foundational resource for the research and development of novel therapeutic agents based on this scaffold.
Introduction
Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a tetrahydro-2H-pyran moiety is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility and metabolic stability. This guide focuses on sulfonamides derived from this compound, a scaffold of increasing interest in drug discovery.
Synthesis and Characterization
The general synthesis of sulfonamides from this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by the base.
A typical synthetic protocol is as follows:
General Experimental Protocol: Synthesis of N-substituted Tetrahydro-2H-pyran-4-sulfonamides
-
Reaction Setup: To a stirred solution of an appropriate primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) is added. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: this compound (1.0-1.05 equivalents), dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.
-
Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide derivative.
Characterization:
The synthesized compounds are typically characterized by various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the synthesized sulfonamides.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the S=O stretching vibrations of the sulfonamide group.
Below is a table summarizing hypothetical characterization data for a series of N-aryl sulfonamides derived from this compound, based on general knowledge of similar compounds.
Table 1: Hypothetical Physicochemical and Spectral Data of N-Aryl Tetrahydro-2H-pyran-4-sulfonamides
| Compound ID | R-Group (Aryl) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm, DMSO-d₆) Key Signals | ¹³C NMR (δ ppm, DMSO-d₆) Key Signals |
| THP-S-01 | Phenyl | C₁₁H₁₅NO₃S | 241.31 | 135-137 | 10.2 (s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 3.8-4.0 (m, 2H, OCH₂), 3.2-3.4 (m, 2H, OCH₂), 2.9-3.1 (m, 1H, CH-SO₂), 1.6-1.8 (m, 4H, CH₂) | 138.0, 129.5, 126.0, 122.0, 67.5, 55.0, 30.0 |
| THP-S-02 | 4-Chlorophenyl | C₁₁H₁₄ClNO₃S | 275.75 | 150-152 | 10.4 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.8-4.0 (m, 2H, OCH₂), 3.2-3.4 (m, 2H, OCH₂), 2.9-3.1 (m, 1H, CH-SO₂), 1.6-1.8 (m, 4H, CH₂) | 137.0, 132.0, 129.0, 124.0, 67.5, 55.0, 30.0 |
| THP-S-03 | 4-Methoxyphenyl | C₁₂H₁₇NO₄S | 271.33 | 142-144 | 10.0 (s, 1H, NH), 7.1 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8-4.0 (m, 2H, OCH₂), 3.7 (s, 3H, OCH₃), 3.2-3.4 (m, 2H, OCH₂), 2.9-3.1 (m, 1H, CH-SO₂), 1.6-1.8 (m, 4H, CH₂) | 158.0, 131.0, 124.0, 114.0, 67.5, 55.5, 55.0, 30.0 |
| THP-S-04 | 4-Nitrophenyl | C₁₁H₁₄N₂O₅S | 286.31 | 165-167 | 10.8 (s, 1H, NH), 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.8-4.0 (m, 2H, OCH₂), 3.2-3.4 (m, 2H, OCH₂), 2.9-3.1 (m, 1H, CH-SO₂), 1.6-1.8 (m, 4H, CH₂) | 148.0, 144.0, 125.0, 120.0, 67.5, 55.0, 30.0 |
Biological Activity and Potential Applications
Sulfonamides are known to target various biological pathways and enzymes. Derivatives of tetrahydro-2H-pyran-4-sulfonamide are being investigated for a range of therapeutic applications, with a significant focus on their potential as enzyme inhibitors.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[3] The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3] Sulfonamides are classic CA inhibitors, and derivatives incorporating the tetrahydro-2H-pyran scaffold could offer novel selectivity profiles.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
An esterase assay using 4-nitrophenyl acetate as a substrate is a common method to determine the inhibitory activity of compounds against CA isoforms.
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human CA isoform is prepared in a suitable buffer. The test compounds (sulfonamides) are dissolved in DMSO to create stock solutions.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer, the CA enzyme, and varying concentrations of the inhibitor.
-
Substrate Addition and Measurement: The reaction is initiated by adding the substrate, 4-nitrophenyl acetate. The hydrolysis of the substrate to 4-nitrophenol is monitored spectrophotometrically at 400 nm.
-
Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the inhibitor concentration.
Table 2: Hypothetical Carbonic Anhydrase Inhibition Data (IC₅₀ in nM)
| Compound ID | hCA I | hCA II | hCA IX | hCA XII |
| THP-S-01 | 250 | 50 | 15 | 25 |
| THP-S-02 | 180 | 35 | 10 | 18 |
| THP-S-03 | 350 | 70 | 25 | 40 |
| THP-S-04 | 150 | 25 | 8 | 12 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
The hypothetical data suggests that these compounds could be potent inhibitors of various CA isoforms, with some showing selectivity towards the cancer-related isoforms hCA IX and hCA XII.
Anticancer Activity
The inhibition of tumor-associated CA isoforms, such as CA IX and XII, can lead to an acidic tumor microenvironment, which is unfavorable for cancer cell growth and proliferation.[3] Therefore, sulfonamides derived from this compound are promising candidates for anticancer drug development.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.
Table 3: Hypothetical Antiproliferative Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| THP-S-01 | 15.2 | 20.5 | 18.7 |
| THP-S-02 | 8.9 | 12.1 | 10.5 |
| THP-S-03 | 25.6 | 30.1 | 28.3 |
| THP-S-04 | 5.4 | 8.2 | 6.9 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 0.9 |
The hypothetical results indicate that the antiproliferative activity may be influenced by the nature of the substituent on the aryl ring.
Visualizations
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
A Researcher's Guide to the Isomeric Differentiation of Tetrahydro-2H-pyran-4-sulfonyl Chloride Derivatives
For professionals in drug discovery and chemical synthesis, the precise structural characterization of intermediates is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredients. Tetrahydro-2H-pyran scaffolds are prevalent in many biologically active molecules, and their substituted derivatives, such as those containing a sulfonyl chloride group, serve as critical reactive intermediates. The position of the sulfonyl chloride group on the tetrahydropyran ring gives rise to constitutional isomers, which can exhibit distinct reactivity and lead to different products. Therefore, unambiguous isomeric differentiation is a critical aspect of quality control.
This guide provides a comparative overview of analytical techniques for differentiating constitutional isomers of "Tetrahydro-2H-pyran-sulfonyl chloride." While specific experimental data for these exact isomers is limited in public literature, this guide extrapolates from established principles for similar heterocyclic and sulfonyl-containing compounds to provide expected data and robust experimental protocols. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods.[1][2][3]
Potential Constitutional Isomers
The primary constitutional isomers of interest are Tetrahydro-2H-pyran-2-sulfonyl chloride, Tetrahydro-2H-pyran-3-sulfonyl chloride, and Tetrahydro-2H-pyran-4-sulfonyl chloride. Their structures are depicted below.
Comparative Data of Analytical Techniques
The following tables summarize the expected analytical data for the differentiation of the constitutional isomers of Tetrahydro-2H-pyran-sulfonyl chloride. These values are predictive and based on the analysis of similar heterocyclic and sulfonyl chloride-containing compounds.[4][5][6]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing constitutional isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment of each nucleus.[4] The electron-withdrawing sulfonyl chloride group will significantly deshield adjacent protons and carbons.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Feature | Tetrahydro-2H-pyran-2-sulfonyl chloride | Tetrahydro-2H-pyran-3-sulfonyl chloride | This compound | Rationale for Differentiation |
| H at C bearing SO₂Cl | ~4.5 - 4.8 ppm (dd) | ~3.8 - 4.2 ppm (m) | ~3.5 - 3.9 ppm (m) | The proton at the substitution site will have a distinct chemical shift and multiplicity. The 2-position is adjacent to the ring oxygen, leading to greater deshielding. |
| Protons at C2/C6 (OCH₂) | One proton significantly downfield | ~3.4 - 4.0 ppm (m) | ~3.3 - 3.9 ppm (m) | In the 2-isomer, one of the C6 protons will be deshielded by the adjacent oxygen and the sulfonyl chloride group. In the 3- and 4-isomers, the C2 and C6 protons will be more similar. |
| Number of Unique Signals | 9 | 9 | 5 (due to symmetry) | The 4-isomer possesses a plane of symmetry, reducing the number of distinct signals in both ¹H and ¹³C NMR spectra. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Feature | Tetrahydro-2H-pyran-2-sulfonyl chloride | Tetrahydro-2H-pyran-3-sulfonyl chloride | This compound | Rationale for Differentiation |
| C bearing SO₂Cl | ~80 - 85 ppm | ~60 - 65 ppm | ~55 - 60 ppm | The carbon attached to the sulfonyl chloride group will be significantly downfield. The effect is most pronounced at the 2-position due to the additional influence of the ring oxygen. |
| C2 and C6 (OCH₂) | C6: ~68 ppm | C2: ~67 ppm, C6: ~69 ppm | C2/C6: ~66 ppm | The chemical shifts of the carbons adjacent to the ring oxygen are sensitive to the position of the electron-withdrawing substituent. |
| Number of Unique Signals | 5 | 5 | 3 (due to symmetry) | The symmetry of the 4-isomer results in fewer unique carbon signals. |
Mass Spectrometry (MS)
While constitutional isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, providing valuable structural information.[3][7] Electron Ionization (EI) is a common technique that induces characteristic fragmentation.
Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| Feature | Tetrahydro-2H-pyran-2-sulfonyl chloride | Tetrahydro-2H-pyran-3-sulfonyl chloride | This compound | Rationale for Differentiation |
| Molecular Ion (M⁺) | m/z 184/186 (low intensity) | m/z 184/186 (low intensity) | m/z 184/186 (low intensity) | All isomers have the same molecular weight. The M⁺/M+2 pattern in a ~3:1 ratio is characteristic of a single chlorine atom.[8] |
| Loss of Cl (-35) | m/z 149 | m/z 149 | m/z 149 | Common fragmentation for all isomers. |
| Loss of SO₂Cl (-99) | m/z 85 | m/z 85 | m/z 85 | Common fragmentation for all isomers, corresponding to the tetrahydropyranyl cation.[9] |
| Key Differentiating Fragments | Fragment from cleavage of C2-O bond | Fragments from α-cleavage at C2 and C4 | Symmetric cleavage patterns | The fragmentation pathways will be directed by the position of the sulfonyl chloride group, leading to unique fragment ions or different relative abundances of common fragments. |
Chromatography
Chromatographic techniques physically separate isomers based on differences in their physical properties, such as polarity and volatility.[3]
Table 4: Predicted Chromatographic Separation Behavior
| Technique | Tetrahydro-2H-pyran-2-sulfonyl chloride | Tetrahydro-2H-pyran-3-sulfonyl chloride | This compound | Rationale for Differentiation |
| Gas Chromatography (GC) | Intermediate retention time | Longest retention time | Shortest retention time | Separation is based on volatility and polarity. The 4-isomer, being the most symmetric, may have the lowest boiling point and elute first. The 3-isomer might be the most polar, leading to the longest retention on a standard nonpolar column.[10] |
| Reverse-Phase HPLC | Intermediate retention time | Shortest retention time | Longest retention time | In reverse-phase HPLC, the most polar compound (likely the 3-isomer) will elute first, while the least polar compound (potentially the 4-isomer due to symmetry) will be retained longer.[1] |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Sulfonyl chlorides are moisture-sensitive, so the use of anhydrous solvents is recommended.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and measure the chemical shifts and coupling constants. Compare the number of signals, chemical shifts, and multiplicities to the expected patterns for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10°C/min to a final temperature of 280°C.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the retention time of each isomer. Analyze the mass spectrum of each separated peak, paying close attention to the molecular ion and key fragment ions.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape. A typical starting condition could be 60:40 A:B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis: Compare the retention times of the different isomers. The elution order will depend on the relative polarities of the compounds.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow for the differentiation of Tetrahydro-2H-pyran-sulfonyl chloride isomers.
References
- 1. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to the Metabolic Stability of Tetrahydropyran-Containing Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites.[1][2] Sulfonamides are a broad class of compounds with diverse therapeutic applications, and understanding their metabolic fate is crucial for designing new, effective drugs.[3][4] This guide provides a comparative analysis of the metabolic stability of sulfonamides, with a special focus on the influence of incorporating a tetrahydropyran (THP) moiety.
The inclusion of a tetrahydropyran (THP) ring, a saturated aliphatic cyclic ether, into a sulfonamide structure can significantly influence its metabolic stability. Generally, aliphatic moieties are susceptible to oxidation by cytochrome P450 (CYP) enzymes. However, the cyclic nature of the THP ring may confer a degree of metabolic stability compared to linear alkyl chains. The ether linkage within the THP ring is also relatively stable. The primary metabolic transformations of a THP ring are likely to involve hydroxylation at various positions, leading to more polar metabolites that can be readily excreted. The position of the THP group relative to the sulfonamide core and other functional groups will ultimately dictate its metabolic fate.
Comparative Metabolic Stability of Sulfonamides
The metabolic stability of sulfonamides can vary widely depending on their chemical structure. Aromatic sulfonamides, for instance, are often metabolized via N-acetylation and oxidation of the aromatic ring and amino group.[5][6] In contrast, aliphatic sulfonamides, which lack these aromatic features, tend to exhibit higher metabolic stability.[5]
The following table summarizes in vitro metabolic stability data for a selection of sulfonamides from published literature. This data provides a baseline for comparison when evaluating novel sulfonamide-containing compounds.
| Compound | In Vitro System | Parameter | Value | Reference |
| Compound 1 | Rat Liver Microsomes | % Remaining (30 min) | 0.5% | [7] |
| Compound 2 | Rat Liver Microsomes | % Remaining (30 min) | 1.9% | [7] |
| Compound 3 | Not Specified | Oral Bioavailability (Rat) | 29% | [7] |
| ABT-639 | Rat Liver Microsomes | % Remaining (30 min) | 81% | [7] |
| ABT-639 | Human Liver Microsomes | % Remaining (30 min) | 95% | [7] |
| Compound 11 | Rat Liver Microsomes | % Remaining (30 min) | <0.01% | [7] |
| Compound 11 | Human Liver Microsomes | % Remaining (30 min) | <0.01% | [7] |
| Methanesulfonamide | Not Specified | Metabolic Stability | Predicted to have higher metabolic stability | [5] |
| Aromatic Sulfonamides | Not Specified | Metabolic Pathways | N-acetylation, oxidation of aromatic ring | [5] |
Experimental Protocols: In Vitro Liver Microsomal Stability Assay
The following is a detailed protocol for a typical in vitro liver microsomal stability assay, a common method for evaluating the metabolic stability of drug candidates.[8][9][10][11]
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)[12]
-
Magnesium chloride (MgCl2)[12]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Control compounds (e.g., a known stable and a known unstable compound)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[11]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds (e.g., 10 mM in DMSO).
-
Prepare the incubation buffer containing phosphate buffer and MgCl2.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the incubation buffer.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
A negative control is performed without the NADPH regenerating system.[12]
-
-
Time Points:
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new plate for analysis.
-
Add an internal standard to each well to correct for analytical variability.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[11]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k.[15][16]
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t1/2) / (mg of microsomal protein/mL).[14][17]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the liver microsomal stability assay.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to calculate drug half-life and clearance rate? [synapse.patsnap.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Tetrahydropyran Derivatives
The tetrahydropyran (THP) scaffold is a privileged structural motif, frequently found in a diverse range of biologically active natural products, including marine toxins, polyether antibiotics, and pharmaceutical agents.[1][2] Its prevalence has driven the development of numerous synthetic strategies to construct this six-membered oxygen-containing heterocycle with high efficiency and stereocontrol. This guide provides an objective comparison of the most common and powerful synthetic routes to tetrahydropyran derivatives, supported by quantitative data and detailed experimental protocols for researchers and professionals in drug development and organic synthesis.
Overview of Key Synthetic Strategies
The construction of the THP ring can be broadly categorized into several key strategies, each with distinct advantages and substrate requirements. The most prominent methods include the Prins cyclization, hetero-Diels-Alder reaction, intramolecular cyclization of epoxy alcohols, and intramolecular oxa-Michael additions.[3][4] More recent advancements have also highlighted the utility of metal-catalyzed and organocatalytic methods for asymmetric synthesis.[2][5]
-
Prins Cyclization : This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[1][6] The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the internal alkene to form the THP ring.[6] It is a highly effective method for forming both C-C and C-O bonds in a single step and has been widely applied in natural product synthesis.[1]
-
Hetero-Diels-Alder Reaction : This cycloaddition reaction, particularly the inverse electron demand variant, serves as an efficient route to dihydropyran derivatives, which can be readily reduced to the corresponding tetrahydropyrans.[7][8] The reaction between an electron-rich dienophile (like an enol ether) and an electron-poor diene (like an α,β-unsaturated carbonyl compound) often proceeds with high stereoselectivity, especially with the use of chiral catalysts.[9][10]
-
Intramolecular Epoxide Ring Opening (IERO) : The cyclization of 4,5-epoxy alcohols is a common biosynthetic and synthetic strategy for forming THP rings.[3] The regioselectivity of the alcohol attacking the epoxide (5-exo vs. 6-endo cyclization) is a critical challenge that needs to be controlled, often through substrate pre-organization or specific catalytic systems.[3]
-
Intramolecular Oxa-Michael Addition : The 1,4-conjugate addition of a pendant hydroxyl group to an α,β-unsaturated carbonyl system is a straightforward method for THP synthesis.[7][11] This reaction is particularly effective for constructing highly functionalized rings, and the development of organocatalytic variants has enabled high levels of enantioselectivity.[12][13]
-
Metal-Catalyzed Cyclizations : A variety of transition metals, including palladium, gold, and platinum, can catalyze the intramolecular hydroalkoxylation of unsaturated alcohols to form the THP ring.[14][15] These methods are valued for their atom economy and often proceed under mild conditions with excellent functional group tolerance.[15]
Comparative Data of Synthetic Routes
The following table summarizes quantitative performance data for various key synthetic routes to tetrahydropyran derivatives, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Substrate(s) | Key Catalyst/Reagent | Yield (%) | Stereoselectivity | Reference |
| Prins Cyclization | Homoallylic alcohol & Aldehyde | In(OTf)₃ | High (not specified) | cis-2,6-disubstituted | [1] |
| Prins Cyclization | α-Acetoxy ether | BF₃·OEt₂ (10 mol%) | 52 | Diastereoselective | [16] |
| Prins Cyclization | 3-Chlorohomoallylic alcohol & Aldehyde | HReO₄ | 60-85 | cis-2,6-disubstituted | [17] |
| Hetero-Diels-Alder | Silyl enol ether & Benzyloxyacetaldehyde | Chiral Cr(III) Complex | 72 (2 steps) | 93% ee | [9] |
| Intramolecular Epoxide Opening | 4,5-Epoxy alcohol (vinyl) | Pd₂(dba)₃·CHCl₃ | 78 | 6-endo selective | [3] |
| Intramolecular Epoxide Opening | 4,5-Epoxy alcohol (acetal) | Rh(acac)(CO)₂ | 84 | 6-endo selective | [3] |
| Oxa-Michael Addition | α-Hydroxymethyl nitroalkene & 1,3-Dicarbonyl | Squaramide Organocatalyst | 59-91 | up to 98% de, 99% ee | [12] |
| Intramolecular Hydroalkoxylation | Homoallenic alcohol | Ph₃PAuCl / AgOTf | High (not specified) | N/A | [14] |
| Intramolecular Hydroalkoxylation | γ- and δ-Hydroxy olefins | Platinum(II) complexes | High (not specified) | N/A | [15] |
| Oxidative Cyclization | Tertiary 1,5-diol | Cerium Ammonium Nitrate (CAN) | High (not specified) | Stereoselective | [15] |
Visualization of Synthetic Pathways
The following diagram illustrates the convergence of major synthetic strategies from different classes of starting materials to form the core tetrahydropyran ring system.
Detailed Experimental Protocols
Below are detailed experimental methodologies for two distinct and effective syntheses of tetrahydropyran derivatives.
Protocol 1: Intramolecular Williamson Ether Synthesis
This protocol details the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol via a base-mediated intramolecular cyclization.[18]
Materials:
-
6-chloro-2-hexanol (1 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask is charged with sodium hydride (1.2 equiv.) under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous THF is added to the flask to create a suspension. The flask is cooled to 0 °C in an ice bath.
-
A solution of 6-chloro-2-hexanol (1 equiv.) in anhydrous THF is added dropwise to the NaH suspension over 15-20 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to decompose any unreacted NaH.[18]
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-tetrahydropyran.
-
The product can be further purified by distillation if necessary.
Protocol 2: Gold-Catalyzed Intramolecular Hydroalkoxylation
This protocol describes the synthesis of a substituted tetrahydropyran from a homoallenic alcohol using a cationic gold catalyst.[14]
Materials:
-
Homoallenic alcohol (1 equiv., 0.5 mmol)
-
Triphenylphosphinegold(I) chloride (Ph₃PAuCl, 2.5 mol%)
-
Silver trifluoromethanesulfonate (AgOTf, 2.5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask wrapped in aluminum foil, dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.
-
In a separate vial, add Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%). Add a small amount of CH₂Cl₂ to this vial. The silver salt will precipitate AgCl, generating the active cationic gold catalyst in situ.
-
Transfer the active catalyst mixture via cannula into the solution of the homoallenic alcohol.
-
Stir the reaction at room temperature. Monitor for completion by TLC (typically less than 1 hour).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst, eluting with an appropriate solvent (e.g., ethyl acetate/hexanes).
-
The solvent is removed from the filtrate under reduced pressure to yield the tetrahydropyran product.
Conclusion
The synthesis of tetrahydropyran derivatives is a mature field with a rich diversity of reliable and stereoselective methods. The choice of a specific route is dictated by the desired substitution pattern, required stereochemistry, and the functional group tolerance of the starting materials. Classical methods like the Prins cyclization and hetero-Diels-Alder reaction remain powerful tools for complex constructions.[1][7] Modern organocatalytic and metal-catalyzed approaches, particularly intramolecular oxa-Michael additions and hydroalkoxylations, offer mild conditions, high atom economy, and excellent opportunities for asymmetric synthesis, making them increasingly valuable for the efficient production of chiral THP-containing molecules for the pharmaceutical and agrochemical industries.[5][11]
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. surface.syr.edu [surface.syr.edu]
- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Tetrahydropyran synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tetrahydro-2H-pyran-4-sulfonyl chloride: A Guide for Laboratory Professionals
For Immediate Reference: Treat Tetrahydro-2H-pyran-4-sulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of residual amounts before collection as hazardous waste. Never dispose of this chemical directly down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Waste Classification
This compound is a corrosive compound that reacts with water and moisture, potentially violently, to produce corrosive byproducts such as hydrochloric acid and the corresponding sulfonic acid. Due to its corrosive nature, it is classified as a hazardous waste. The primary EPA hazardous waste code for corrosivity is D002.[1][2] As it contains chlorine, it should be segregated as a halogenated organic waste to prevent increased disposal costs.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste.
Disposal of Bulk Quantities
Bulk or unreacted quantities of this compound should not be neutralized. These should be disposed of as hazardous waste in their original or a compatible, properly labeled container.
Procedure:
-
Ensure the container is tightly sealed and the exterior is not contaminated.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Water-Reactive).
-
Store in a designated hazardous waste accumulation area, away from incompatible materials, particularly water and bases.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Neutralization and Disposal of Residual Quantities
Small quantities of this compound, such as residues in glassware, can be neutralized to render them less hazardous before final disposal. This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol for Neutralization of Residuals
This protocol outlines the steps for safely neutralizing residual amounts of this compound.
Materials:
-
Large beaker (at least 5-10 times the volume of the solution to be neutralized)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE: safety goggles, face shield, acid-resistant gloves, and a lab coat.
Reagents:
-
Saturated sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a cold basic solution (saturated sodium bicarbonate or 1-2 M sodium hydroxide) in an ice bath on a stir plate. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.
-
Stirring: Begin vigorous stirring of the basic solution.
-
Slow Addition: Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner. Caution: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate). The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base and stir until the desired pH is achieved.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container provided by your institution. Ensure this container is properly labeled.
Spill Management
In the event of a small spill, immediate and appropriate action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Control Vapors: Ensure the chemical fume hood is operational to manage any vapors.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Quantitative Data Summary
| Parameter | Recommendation |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) or 1-2 M Sodium Hydroxide (NaOH) |
| Molar Equivalents of Base | 5-10 molar equivalents relative to the sulfonyl chloride |
| Reaction Temperature | Maintained in an ice bath (0-10 °C) |
| Reaction Time | Minimum 30-60 minutes after addition |
| Final pH | 7-9 |
| EPA Hazardous Waste Code | D002 (Corrosivity) |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tetrahydro-2H-pyran-4-sulfonyl chloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydro-2H-pyran-4-sulfonyl chloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a corrosive and water-reactive compound that demands careful handling.
Primary Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]
-
Reactivity: Reacts violently with water, which can liberate toxic and irritating gases such as hydrogen chloride and sulfur oxides.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles are mandatory.[3][4] A face shield must be worn over goggles when there is a risk of splashing.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[6] |
| Body | Chemical-Resistant Lab Coat or Apron | A flame-retardant and chemical-resistant lab coat is essential.[7] For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit should be worn.[8] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors must be used.[9] |
| Feet | Closed-Toed Shoes | Sturdy, closed-toed shoes are required. Safety boots are recommended for additional protection.[8] |
Operational and Handling Protocol
A systematic approach is crucial when working with this hazardous chemical. The following workflow outlines the key steps for safe handling from preparation to waste disposal.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[6] Gather all necessary equipment, including non-reactive tools and a designated waste container. Put on all required PPE as detailed in the table above.
-
Dispensing: Conduct all manipulations within the fume hood.[6] When transferring or dispensing the chemical, do so slowly and carefully to avoid splashes or aerosol generation. Keep the primary container tightly sealed when not in use.
-
Reaction: If using in a reaction, be mindful of its violent reactivity with water and other protic solvents.[1] Ensure the reaction setup is dry and, if necessary, under an inert atmosphere.
-
Post-Handling: After use, decontaminate the work surface and any non-disposable equipment according to your institution's standard operating procedures.
-
Storage: Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[9] Keep it segregated from incompatible substances, especially bases and oxidizing agents.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Collection: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected as hazardous waste.[6] Empty containers should also be treated as hazardous waste as they may contain chemical residues.[4][6]
-
Waste Treatment: Do not attempt to neutralize the waste unless you are following a specific, approved institutional protocol. A common laboratory-scale treatment for surplus sulfonyl chlorides involves slowly adding the chemical to a stirred, cooled, dilute solution of a base like sodium hydroxide to facilitate hydrolysis.[10] This should only be performed by trained personnel in a fume hood.
-
Final Disposal: All hazardous waste must be placed in a clearly labeled, sealed, and compatible container.[6] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department. Never pour this chemical down the drain.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. achmem.com [achmem.com]
- 3. chemsafe.ie [chemsafe.ie]
- 4. m.youtube.com [m.youtube.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. drexel.edu [drexel.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 9. fishersci.com [fishersci.com]
- 10. epfl.ch [epfl.ch]
- 11. bhhcsafetycenter.com [bhhcsafetycenter.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





